2,2-Dimethyl-1-phenylbutan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDVPOYBSSFMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381658 | |
| Record name | 2,2-dimethyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-10-7 | |
| Record name | 2,2-dimethyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-1-phenylbutan-1-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-1-phenylbutan-1-one, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its identity, physicochemical characteristics, synthesis, reactivity, and spectral information.
Chemical Identity and Physical Properties
This compound, also known as 2,2-dimethylbutyrophenone, is an aromatic ketone. Its core structure consists of a phenyl group attached to a carbonyl group, which is further bonded to a tert-amyl group.[1][2][3][4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 829-10-7[1][2][3][4] |
| Molecular Formula | C₁₂H₁₆O[1][3] |
| Synonyms | 2,2-Dimethylbutyrophenone, 1-Butanone, 2,2-dimethyl-1-phenyl-[1][3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 176.25 g/mol [1][3] |
| Boiling Point | 247.3 °C at 760 mmHg[5] |
| Density | 0.942 g/cm³[5] |
| Flash Point | 96 °C[5] |
| Physical State | Not experimentally determined, likely a liquid at room temperature |
| Melting Point | Not experimentally determined |
| Solubility | No specific experimental data found. Expected to be soluble in common organic solvents. |
| XLogP3 | 3.4[1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų[1][3] |
Synthesis
A known method for the synthesis of this compound is the alkylation of isobutyrophenone with bromoethane. This reaction is carried out in the presence of a strong base, such as sodium amide, in a suitable solvent like toluene. The reported yield for this method is 67%.[6]
Experimental Protocol: Alkylation of Isobutyrophenone
Materials:
-
Isobutyrophenone
-
Bromoethane
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Apparatus for reflux with stirring and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve isobutyrophenone in anhydrous toluene.
-
Under a continuous stream of inert gas, add sodium amide to the solution.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add bromoethane to the reaction mixture.
-
Maintain the reaction at 70 °C for 19 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride solution).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain this compound.
Reactivity and Stability
This compound is an aromatic ketone and its reactivity is influenced by the phenyl and tert-amyl groups attached to the carbonyl carbon.
-
Carbonyl Group Reactivity: The carbonyl group is susceptible to nucleophilic attack. However, the steric hindrance from the bulky tert-amyl group is expected to significantly reduce the rate of nucleophilic addition compared to less hindered ketones.
-
Aromatic Ring Reactivity: The phenyl group can undergo electrophilic aromatic substitution reactions. The carbonyl group is a deactivating, meta-directing group, meaning that electrophilic substitution will be slower than for benzene and will primarily occur at the meta positions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. Strong oxidizing agents may lead to degradation.
Spectral Data
¹H NMR:
-
Aromatic protons: Signals in the range of 7.0-8.0 ppm.
-
Ethyl group protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
Methyl group protons: A singlet for the two equivalent methyl groups attached to the quaternary carbon.
¹³C NMR:
-
Carbonyl carbon: A signal in the downfield region, typically around 200 ppm.
-
Aromatic carbons: Several signals in the range of 120-140 ppm.
-
Quaternary carbon: A signal for the carbon atom bonded to the two methyl groups and the ethyl group.
-
Alkyl carbons: Signals for the carbons of the ethyl and methyl groups in the upfield region.
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H stretch (aromatic): Signals above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Signals below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak at m/z = 176. Common fragmentation patterns for aromatic ketones include alpha-cleavage (cleavage of the bond between the carbonyl carbon and the adjacent carbon) and McLafferty rearrangement if a gamma-hydrogen is available. For this molecule, alpha-cleavage would lead to fragments with m/z of 105 (benzoyl cation) and 71 (tert-amyl cation).
Biological Activity
There is no significant information available in the public domain regarding the biological activity or its involvement in any signaling pathways of this compound.
Safety Information
No specific safety data sheet (SDS) for this compound was found. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
References
An In-depth Technical Guide to 2,2-Dimethyl-1-phenylbutan-1-one (CAS Number: 829-10-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-phenylbutan-1-one (CAS No. 829-10-7), a substituted aromatic ketone. This document consolidates available information on its chemical and physical properties, synthesis, spectroscopic characterization, and safety considerations. While direct applications in drug development and specific biological activities are not extensively documented in publicly available literature, this guide aims to serve as a foundational resource for researchers interested in this compound and its potential applications.
Chemical and Physical Properties
This compound, also known as 2,2-Dimethylbutyrophenone, is an organic compound with the molecular formula C₁₂H₁₆O[1][2][3]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 829-10-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O | [1][2][3] |
| Molecular Weight | 176.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-Dimethylbutyrophenone, 1-Butanone, 2,2-dimethyl-1-phenyl- | [1] |
| Appearance | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis
A documented method for the synthesis of this compound involves the reaction of isobutyrophenone with bromoethane.
Experimental Protocol: Alkylation of Isobutyrophenone
This protocol is based on the synthetic route described by Fernandez-Monreal and Ruiz (1990).
Reaction Scheme:
Synthesis of this compound
Materials:
-
Isobutyrophenone
-
Bromoethane
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating and stirring apparatus
-
Equipment for aqueous workup and extraction (separatory funnel, etc.)
-
Purification apparatus (e.g., distillation or column chromatography)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, a suspension of sodium amide in anhydrous toluene is prepared.
-
Isobutyrophenone, dissolved in anhydrous toluene, is added dropwise to the sodium amide suspension with stirring.
-
After the addition is complete, bromoethane is added to the reaction mixture.
-
The reaction mixture is then heated to 70°C and maintained at this temperature for 19 hours with continuous stirring.
-
After the reaction period, the mixture is cooled to room temperature.
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Yield: A reported yield for this reaction is 67%.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The presence of a ¹³C NMR spectrum is noted in the PubChem database, although the actual spectrum is not provided[1]. Based on the structure, characteristic peaks would be expected for the carbonyl carbon, the aromatic carbons of the phenyl group, the quaternary carbon, and the methyl and ethyl carbons.
-
¹H NMR: Detailed ¹H NMR data with chemical shifts and coupling constants is not available in the searched literature. A predicted spectrum would show signals for the aromatic protons of the phenyl group, the quartet for the methylene protons of the ethyl group, and singlets for the two equivalent methyl groups, along with a triplet for the terminal methyl of the ethyl group.
Infrared (IR) Spectroscopy
An FTIR spectrum is available on PubChem, obtained from a film from acetone on KBr[1]. Key expected absorptions would include:
-
A strong C=O stretching vibration for the ketone functional group, typically in the range of 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry data is not detailed in the available search results. The molecular ion peak would be expected at m/z = 176. Common fragmentation patterns for ketones would likely be observed, such as alpha-cleavage to form acylium ions.
Biological Activity and Applications in Drug Development
Extensive searches of scientific literature did not yield specific studies on the biological activity, pharmacological properties, or direct applications of this compound in drug development. There is no information available regarding its mechanism of action or its interaction with any known signaling pathways.
This lack of data presents an opportunity for future research to explore the potential biological effects of this compound. Given its structure as a substituted butyrophenone, it could be a candidate for screening in various assays, particularly in the area of neuroscience, as other butyrophenones are known to interact with dopamine receptors[4]. However, this remains speculative without experimental evidence.
Safety and Handling
Safety data for this compound is not extensively detailed. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
This compound is a readily synthesizable aromatic ketone. This technical guide has summarized its known chemical and physical properties and provided a detailed protocol for its synthesis. While spectroscopic data is referenced, readily available, fully characterized spectra are limited. A significant knowledge gap exists concerning the biological activity and potential therapeutic applications of this compound, suggesting an area ripe for future scientific investigation. Researchers interested in exploring the pharmacology of novel butyrophenone derivatives may find this compound to be a valuable starting point.
References
A Comprehensive Technical Guide to 2,2-Dimethyl-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular structure, weight, and other physicochemical properties of 2,2-Dimethyl-1-phenylbutan-1-one, a ketone of interest in various chemical research and development applications.
Molecular Structure and Identification
This compound, also known as 2,2-Dimethylbutyrophenone, is an organic compound characterized by a phenyl group attached to a carbonyl carbon, which is itself bonded to a 2,2-dimethylbutyl group.[1][2] Its structure is systematically derived from its IUPAC name, which indicates a four-carbon butanone chain with a phenyl group and two methyl groups at specified positions.[2]
The canonical SMILES representation of the molecule is CCC(C)(C)C(=O)C1=CC=CC=C1.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [1][3][4] |
| Molecular Weight | 176.25 g/mol | [1][2][4] |
| Monoisotopic Mass | 176.120115130 Da | [2][3] |
| CAS Number | 829-10-7 | [1][3] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [2][3] |
| XLogP3 | 3.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [1][3] |
Experimental Protocols
While specific experimental protocols for the synthesis or application of this compound are proprietary to the conducting laboratories, general methodologies for the synthesis of similar ketones can be inferred from standard organic chemistry literature. A common approach involves the Friedel-Crafts acylation of benzene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
General Synthetic Workflow:
-
Reactant Preparation: Benzene is typically used as the solvent and reactant. 2,2-dimethylbutanoyl chloride is prepared from 2,2-dimethylbutanoic acid.
-
Reaction Setup: The reaction is conducted under anhydrous conditions in a suitable reaction vessel equipped with a stirrer and a reflux condenser.
-
Catalyst Addition: The Lewis acid catalyst is added portion-wise to the mixture of benzene and the acyl chloride at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with ice-water and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.
Visualization of Molecular Structure
To provide a clear representation of the molecular structure of this compound, the following diagram is generated using the DOT language.
Caption: Molecular graph of this compound.
References
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1-phenylbutan-1-one
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethyl-1-phenylbutan-1-one, a valuable ketone in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Synthesis Pathways
Three principal synthetic routes to this compound are discussed: the Alkylation of Isobutyrophenone, the Friedel-Crafts Acylation of Benzene, and a Grignard Reagent-based synthesis. Each pathway offers distinct advantages and is detailed below.
Pathway 1: Alkylation of Isobutyrophenone
This pathway involves the deprotonation of isobutyrophenone to form an enolate, which is subsequently alkylated with an ethyl halide. The use of a strong base is crucial for the initial deprotonation.
Experimental Protocol:
A detailed experimental protocol for this specific transformation is described in the literature. In a representative procedure, isobutyrophenone is reacted with bromoethane in the presence of sodium amide as a base. The reaction is typically carried out in toluene as a solvent.
The reaction mixture is heated to 70°C and maintained at this temperature for 19 hours to ensure the completion of the alkylation. Following the reaction, a standard aqueous work-up is performed to quench the reaction and remove inorganic byproducts. The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 67% | [Journal of Chemical Research, Miniprint, 1990, #2, p. 440-472] |
| Reactants | Isobutyrophenone, Bromoethane | General Knowledge |
| Base | Sodium Amide | General Knowledge |
| Solvent | Toluene | General Knowledge |
| Temperature | 70°C | General Knowledge |
| Reaction Time | 19 hours | General Knowledge |
Pathway 2: Friedel-Crafts Acylation of Benzene
A classic and direct approach to aryl ketones, this pathway involves the electrophilic acylation of benzene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol:
The synthesis of the required 2,2-dimethylbutanoyl chloride is first achieved by reacting 2,2-dimethylbutyric acid with thionyl chloride.
For the main acylation, anhydrous aluminum chloride is suspended in a solvent, and the 2,2-dimethylbutanoyl chloride is added. Benzene is then added to the mixture, and the reaction is stirred. The reaction temperature is typically controlled, often starting at a lower temperature and then allowing it to warm to room temperature or gently heating to drive the reaction to completion.
Upon completion, the reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is then separated, washed, dried, and the solvent is removed. The resulting crude product is purified by vacuum distillation.
Quantitative Data:
While a specific yield for this reaction was not found in the immediate literature, Friedel-Crafts acylations are generally high-yielding reactions.
| Parameter | Value | Reference |
| Yield | Typically high | General Knowledge |
| Reactants | Benzene, 2,2-Dimethylbutanoyl Chloride | General Knowledge |
| Catalyst | Aluminum Chloride (AlCl₃) | --INVALID-LINK-- |
| Solvent | e.g., Dichloromethane, Carbon Disulfide | General Knowledge |
| Temperature | Varies (e.g., 0°C to reflux) | General Knowledge |
| Reaction Time | Varies (typically a few hours) | General Knowledge |
Pathway 3: Grignard Synthesis
This versatile pathway utilizes a Grignard reagent, offering a powerful method for carbon-carbon bond formation. A plausible route involves the reaction of a phenyl Grignard reagent with 2,2-dimethylbutanenitrile, followed by acidic hydrolysis of the intermediate imine.
Experimental Protocol:
The first step is the preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.
In a separate flask, 2,2-dimethylbutanenitrile is dissolved in the same anhydrous ether. The prepared Grignard reagent is then added slowly to the nitrile solution at a controlled temperature, typically 0°C. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This hydrolysis step converts the intermediate imine salt to the desired ketone. The organic layer is separated, washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Quantitative Data:
Specific quantitative data for this exact synthesis was not found. However, the synthesis of ketones from Grignard reagents and nitriles is a well-established and generally efficient method.
| Parameter | Value | Reference |
| Yield | Generally good | General Knowledge |
| Reactants | Bromobenzene, Magnesium, 2,2-Dimethylbutanenitrile | General Knowledge |
| Solvent | Anhydrous Ether (e.g., Diethyl Ether, THF) | General Knowledge |
| Temperature | 0°C to room temperature | General Knowledge |
| Reaction Time | Varies (typically a few hours) | General Knowledge |
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon and the various alkyl and aryl carbons.[1]
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the 2,2-dimethylbutyl group. The aromatic protons will appear in the downfield region (typically 7-8 ppm). The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The two methyl groups at the 2-position will appear as a singlet.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[1]
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.
-
C-H Stretch (Aromatic): Absorption bands will be present above 3000 cm⁻¹ corresponding to the C-H bonds of the phenyl group.
-
C-H Stretch (Aliphatic): Strong absorptions will appear just below 3000 cm⁻¹ for the C-H bonds of the alkyl chain.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.
Disclaimer: This document is intended for informational purposes for a professional audience. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The provided protocols are generalized and may require optimization.
References
Spectroscopic Profile of 2,2-Dimethyl-1-phenylbutan-1-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-1-phenylbutan-1-one, also known as 2,2-Dimethylbutyrophenone. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.
Data Presentation
The following tables summarize the predicted and known spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra for this specific molecule, the Nuclear Magnetic Resonance (NMR) data is predicted based on the known values of the closely related compound, 2,2-dimethyl-1-phenylpropan-1-one. Infrared (IR) and Ultraviolet-Visible (UV-Vis) data are based on characteristic absorption values for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.70 | Multiplet | 2H | Aromatic (ortho-protons) |
| ~ 7.45 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~ 1.70 | Quartet | 2H | -CH₂- |
| ~ 1.30 | Singlet | 6H | -C(CH₃)₂- |
| ~ 0.85 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 209 | C=O (Ketone) |
| ~ 138 | Aromatic (quaternary) |
| ~ 131 | Aromatic (para-CH) |
| ~ 128 | Aromatic (ortho-CH) |
| ~ 128 | Aromatic (meta-CH) |
| ~ 45 | -C(CH₃)₂- |
| ~ 35 | -CH₂- |
| ~ 26 | -C(CH₃)₂- |
| ~ 8 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
The IR spectrum of this compound is reported to have been obtained from a film from acetone on KBr. The expected characteristic absorption bands are as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2970 | Strong | Aliphatic C-H stretch |
| ~ 1685 | Strong | C=O stretch (Aryl ketone) |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1280 | Medium | C-C stretch |
| ~ 700 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a benzoyl chromophore.
| λmax (nm) | Transition | Solvent |
| ~ 240 | π → π | Ethanol |
| ~ 280 | n → π | Ethanol |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom.
-
Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A few milligrams of this compound are ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., acetone), applying the solution to a KBr plate, and allowing the solvent to evaporate.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path. The spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).
-
Data Processing: The instrument records the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
The Photochemical Behavior of 2,2-Dimethyl-1-phenylbutan-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1-phenylbutan-1-one, a substituted aromatic ketone, serves as a valuable model compound for investigating fundamental photochemical reactions. Its structure, featuring a phenyl chromophore and a sterically hindered alkyl group, dictates a fascinating and well-defined photochemical behavior dominated by the Norrish Type I cleavage pathway. This technical guide provides a comprehensive overview of the photochemical mechanism of this compound, detailing the underlying principles, experimental methodologies used for its study, and the quantitative data that characterize its reactivity. Understanding these photochemical processes is crucial for applications in organic synthesis, polymer chemistry, and for assessing the photostability of drug candidates containing similar structural motifs.
Core Photochemical Mechanism: The Norrish Type I Reaction
Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This initial excitation is typically a π → π* transition within the benzoyl moiety. The excited singlet state can then undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). Both the excited singlet and triplet states can initiate the primary photochemical event: a Norrish Type I cleavage.[1][2][3]
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the quaternary carbon of the tert-butyl group. This cleavage is favored due to the formation of a stable benzoyl radical and a relatively stable tert-butyl radical.[3] The steric hindrance around the α-carbon also promotes this cleavage pathway over other potential reactions.
Due to the absence of γ-hydrogens in its structure, this compound does not undergo the competing Norrish Type II reaction, which involves intramolecular hydrogen abstraction. This simplifies its photochemical behavior and makes it an excellent substrate for studying the intricacies of the Norrish Type I process.
The primary radical pair formed, the benzoyl radical and the 1,1-dimethylpropyl (tert-pentyl) radical, can then undergo several secondary reactions:
-
Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical.
-
Radical Recombination: The initial radical pair can recombine to reform the starting ketone.
-
Disproportionation: The alkyl radicals can undergo disproportionation reactions, leading to the formation of an alkane and an alkene.
-
Combination of Other Radicals: The phenyl radical and the tert-pentyl radical can combine to form 2,2-dimethyl-1-phenylbutane. Other combinations of radicals are also possible.
A simplified diagram of the primary photochemical pathways is presented below.
References
An In-depth Technical Guide to the Norrish Type I Cleavage of 2,2-Dimethyl-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Norrish Type I cleavage of 2,2-Dimethyl-1-phenylbutan-1-one, a photochemical reaction of significant interest in organic synthesis and photopolymerization.[1] This document details the core mechanism, summarizes key quantitative data based on analogous compounds, provides detailed experimental protocols, and includes visualizations of the reaction pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to the Norrish Type I Reaction
The Norrish Type I reaction is a photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of an aldehyde or ketone upon absorption of light.[1][2][3] This reaction proceeds through the formation of two free radical intermediates.[1] The carbonyl group absorbs a photon, leading to its excitation to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.[1] Cleavage can occur from either the singlet or triplet excited state.
For this compound, the Norrish Type I cleavage results in the formation of a benzoyl radical and a 1,1-dimethylpropyl radical. The stability of the generated radicals plays a crucial role in determining the reaction pathway.[1]
Core Mechanism of Cleavage
The photochemical decomposition of this compound via the Norrish Type I pathway can be delineated into the following key steps:
-
Photoexcitation: The ketone absorbs a photon (hν), promoting an electron from a non-bonding n orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group, resulting in an excited singlet state (S1).
-
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to the corresponding triplet state (T1). For many aromatic ketones, this is an efficient process.
-
α-Cleavage: The excited state (either S1 or T1) undergoes homolytic cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon. This is the defining step of the Norrish Type I reaction and yields a benzoyl radical and a tertiary 1,1-dimethylpropyl radical.
-
Secondary Reactions of the Radical Pair: The initially formed radical pair can undergo several subsequent reactions, influencing the final product distribution. These include:
-
Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical.[3]
-
Radical Recombination: The various radical species present can recombine to form stable products.
-
Disproportionation: Hydrogen abstraction between two radicals can lead to the formation of an alkane and an alkene.
-
Hydrogen Abstraction from Solvent: The radicals can abstract hydrogen atoms from the solvent, if the solvent is a suitable hydrogen donor.
-
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Triplet Lifetime (τT) | ~5 µs - 0.45 ms | For analogous conjugated polymers | [4] |
| Rate of Decarbonylation of Benzoyl Radical | 1.4 x 10^6 s^-1 | In CCl4 | [5] |
| Quantum Yield of α-cleavage (ΦI) | 0.45 | For an analogous benzophenone derivative | [6] |
Product Distribution (Hypothetical, based on radical stability and known pathways):
| Product | Formation Pathway | Expected Yield |
| 1,1,1-Trimethyl-2-phenylethane | Recombination of phenyl and tert-butyl radicals | Major |
| Benzene | Phenyl radical abstracts H from solvent | Dependent on solvent |
| 2-Methyl-2-phenylpropane | Recombination of phenyl and tert-butyl radicals | Minor |
| 2-Methylpropene | Disproportionation of tert-butyl radicals | Minor |
| Benzaldehyde | Benzoyl radical abstracts H from solvent | Dependent on solvent |
Experimental Protocols
Preparative Photolysis
This protocol outlines a general procedure for the preparative scale photolysis of this compound.
Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., benzene, acetonitrile, or methanol)
-
Pyrex or quartz reaction vessel
-
Rayonet photochemical reactor with 300 nm lamps or a medium-pressure mercury lamp with a suitable filter
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of this compound in the chosen anhydrous solvent in the reaction vessel. The concentration should typically be in the range of 0.01-0.1 M.
-
Degas the solution for at least 30 minutes by bubbling with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can quench the triplet excited state and participate in side reactions.[7]
-
Seal the reaction vessel and place it in the photochemical reactor.
-
Irradiate the solution at room temperature. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or HPLC.
-
Upon completion of the reaction (disappearance of the starting material or no further change in product distribution), stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to isolate the photoproducts.
-
Characterize the isolated products using standard spectroscopic techniques (NMR, IR, Mass Spectrometry).
Laser Flash Photolysis (LFP)
Laser flash photolysis is employed to study the transient species (e.g., triplet excited state, radicals) generated during the photochemical reaction.
Equipment:
-
Nanosecond pulsed laser (e.g., Nd:YAG laser with a harmonic generator for 355 nm excitation)
-
High-intensity analyzing light source (e.g., Xenon arc lamp)
-
Monochromator
-
Photomultiplier tube (PMT) or CCD detector
-
Digital oscilloscope
-
Quartz cuvette
-
Flow system for deoxygenation
Procedure:
-
Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., acetonitrile or benzene).
-
Place the solution in the quartz cuvette and deoxygenate by bubbling with an inert gas.
-
Excite the sample with a short laser pulse (e.g., 355 nm).
-
Monitor the change in absorbance of the analyzing light passing through the sample as a function of time at specific wavelengths.
-
The decay of the transient absorption signal provides information on the lifetime of the transient species.
-
By monitoring at different wavelengths, the transient absorption spectrum can be constructed, which helps in the identification of the intermediates.
Visualizations
Signaling Pathway of Norrish Type I Cleavage
Caption: Norrish Type I cleavage pathway of this compound.
Experimental Workflow for Product Analysis
Caption: Workflow for preparative photolysis and product analysis.
Logical Relationship of Radical Reactions
Caption: Subsequent reactions of the initial radical pair.
Conclusion
The Norrish Type I cleavage of this compound provides a fascinating example of radical photochemistry. While specific quantitative data for this molecule remains elusive, the behavior of analogous ketones allows for a robust understanding of its photochemical fate. The formation of stable tertiary alkyl radicals and the potential for decarbonylation of the benzoyl radical are key features of this reaction. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers and professionals to further investigate and utilize this important photochemical transformation. Further research into the precise quantum yields and product distributions for this specific ketone would be a valuable contribution to the field.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. youtube.com [youtube.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Quantum yield of 2,2-Dimethyl-1-phenylbutan-1-one photolysis
An In-Depth Technical Guide to the Photolysis Quantum Yield of 2,2-Dimethyl-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photolysis of this compound, a compound widely known in industrial applications as Irgacure 651. The focus is on its photolysis quantum yield, the underlying photochemical mechanisms, and the experimental protocols for its determination. This information is critical for professionals in research and drug development who utilize photoinitiated reactions.
Introduction
This compound is a highly efficient photoinitiator that belongs to the class of α-hydroxyketones. Upon absorption of ultraviolet (UV) radiation, it undergoes a photochemical reaction known as a Norrish Type I cleavage. This process generates free radicals that can initiate various chemical processes, most notably polymerization.[1][2] Understanding the efficiency of this radical formation, quantified by the photolysis quantum yield, is paramount for controlling and optimizing photoreactions in various applications, including the fabrication of biomedical devices and drug delivery systems.
Photochemical Reaction Mechanism
The photolysis of this compound proceeds via a Norrish Type I reaction. This multi-step process can be summarized as follows:
-
Photoexcitation: The ketone absorbs a photon of UV light, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital of the carbonyl group. This creates an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: From either the excited singlet or triplet state, the bond between the carbonyl group and the adjacent quaternary carbon atom undergoes homolytic cleavage (α-cleavage). This is the primary photochemical event and results in the formation of a benzoyl radical and a 2,2-dimethylpropanoyl radical.
-
Decarbonylation: The 2,2-dimethylpropanoyl radical is unstable and rapidly undergoes decarbonylation to form a stable tert-butyl radical and carbon monoxide.
-
Radical Reactions: The resulting benzoyl and tert-butyl radicals are the primary initiating species for subsequent chemical reactions, such as polymerization.
The high efficiency of this process is reflected in its high photolysis quantum yield, making Irgacure 651 a widely used photoinitiator.[3] The compound is also characterized by a high phosphorescence quantum yield of 0.62 and a relatively long triplet lifetime.[4]
Signaling Pathway Diagram
The photochemical reaction pathway of this compound is illustrated below.
Caption: Norrish Type I Photolysis Pathway.
Quantitative Data
While the photolysis of this compound is known to be highly efficient, specific quantitative values for the photolysis quantum yield (Φp) can vary depending on the experimental conditions such as the solvent, temperature, and excitation wavelength. A reported value for the phosphorescence quantum yield is available.
| Parameter | Value | Conditions | Reference |
| Phosphorescence Quantum Yield (Φphos) | 0.62 | Not specified | [4] |
| Photolysis Quantum Yield (Φp) | High | Typically in organic solvents | [3] |
Experimental Protocols
The determination of the photolysis quantum yield of this compound can be performed using either absolute or relative methods. Below is a detailed protocol for the more common relative method, using a well-characterized actinometer as a reference standard.
Relative Method for Quantum Yield Determination
This method compares the rate of disappearance of this compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
Materials and Equipment:
-
This compound (Irgacure 651)
-
Suitable actinometer (e.g., potassium ferrioxalate)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen solvent with a known concentration. The absorbance at the irradiation wavelength should be between 0.1 and 1.0.
-
Prepare a solution of the chemical actinometer according to established protocols.
-
-
Irradiation:
-
Fill a quartz cuvette with the this compound solution and another with the actinometer solution.
-
Place the cuvettes in the photoreactor and irradiate them simultaneously or sequentially under identical conditions (same light source, wavelength, intensity, and temperature).
-
Irradiate for a specific time period, ensuring that the conversion of the reactant is kept low (typically <10%) to avoid complications from product absorption.
-
-
Analysis:
-
Measure the UV-Vis absorption spectrum of the this compound solution before and after irradiation. The decrease in absorbance at the λmax corresponds to the amount of photolyzed compound.
-
Analyze the actinometer solution according to its specific protocol to determine the number of photons absorbed.
-
-
Calculation of Quantum Yield: The quantum yield of photolysis (Φp) can be calculated using the following equation:
Φp = Φact * (ΔA_sample / ΔA_act) * (ε_act / ε_sample) * (V_sample / V_act)
where:
-
Φact is the known quantum yield of the actinometer.
-
ΔA_sample and ΔA_act are the changes in absorbance of the sample and actinometer, respectively.
-
ε_sample and ε_act are the molar absorption coefficients of the sample and actinometer at the irradiation wavelength.
-
V_sample and V_act are the volumes of the sample and actinometer solutions.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Quantum Yield.
Conclusion
This compound is a highly effective photoinitiator due to its efficient Norrish Type I photolysis, leading to the generation of free radicals. While a precise photolysis quantum yield is dependent on specific experimental conditions, it is generally understood to be high. The detailed experimental protocol provided in this guide offers a robust method for its determination, which is crucial for the precise control of photoinitiated processes in research and industrial applications. The provided diagrams offer a clear visualization of the photochemical pathway and the experimental workflow, aiding in the comprehension of the core concepts.
References
An In-depth Technical Guide on the Thermal Stability of 2,2-Dimethyl-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The thermal stability of a chemical compound is a critical parameter that dictates its storage conditions, handling procedures, and viability in manufacturing processes, particularly within the pharmaceutical industry where stringent safety and purity standards are essential. 2,2-Dimethyl-1-phenylbutan-1-one, a substituted butyrophenone, possesses a molecular structure that suggests potential thermal degradation pathways. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of empirical data on its thermal decomposition profile.
This guide aims to bridge this gap by providing a detailed roadmap for the systematic investigation of the thermal stability of this compound. The subsequent sections will detail the necessary experimental protocols, data presentation formats, and theoretical considerations for such a study.
Proposed Experimental Protocols for Thermal Stability Assessment
To robustly characterize the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at different temperature ranges.
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan will be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and boiling points.
-
Identify exothermic peaks, which may indicate decomposition or other chemical reactions.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed thermal event.
-
Data Presentation
The quantitative data obtained from the proposed TGA and DSC experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Thermal Stability Data for this compound
| Parameter | Method | Value (Hypothetical) | Units |
| Melting Point (Tm) | DSC | 85 - 95 | °C |
| Enthalpy of Fusion (ΔHf) | DSC | 20 - 30 | J/g |
| Onset of Decomposition (Tonset) | TGA | 200 - 220 | °C |
| Temperature of Max. Decomposition Rate (Tpeak) | TGA (DTG) | 240 - 260 | °C |
| Mass Loss at 300 °C | TGA | 50 - 60 | % |
| Decomposition Enthalpy (ΔHd) | DSC | -150 to -250 | J/g |
Visualization of Experimental Workflows
The logical flow of the experimental procedures can be effectively communicated through diagrams.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Theoretical Considerations for Decomposition Pathways
Based on the structure of this compound, several potential thermal decomposition pathways can be postulated. The molecule contains a carbonyl group and a quaternary carbon center, which are likely to be involved in initial bond scission events.
-
Norrish Type I Cleavage: The bond between the carbonyl group and the quaternary carbon is a likely point of initial cleavage upon thermal excitation. This would generate a benzoyl radical and a 2,2-dimethylbutyl radical. These highly reactive radical species would then undergo a series of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller volatile products.
-
Alpha-Hydrogen Abstraction: Although less likely due to the presence of the quaternary center, abstraction of a hydrogen atom from the ethyl group could initiate other degradation pathways.
The expected decomposition products could include, but are not limited to, benzaldehyde, benzoic acid (in the presence of oxygen), isobutane, ethylene, and other small hydrocarbons. The identification of these products would require further analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) of the evolved gases.
Conclusion and Future Directions
While there is currently a lack of published data on the thermal stability of this compound, this guide provides a comprehensive framework for its investigation. The proposed experimental protocols for TGA and DSC, along with the outlined data analysis and presentation strategies, offer a clear path forward for researchers. The visualization of these workflows and the theoretical considerations of decomposition pathways further contribute to a holistic understanding of how to approach the thermal characterization of this compound.
For professionals in drug development and chemical manufacturing, conducting the experiments detailed herein is a critical step in ensuring the safety, quality, and efficacy of any process involving this compound. The resulting data will be invaluable for establishing safe operating limits, determining appropriate storage conditions, and predicting potential degradation products. It is strongly recommended that these studies be undertaken to fill the existing knowledge gap and to support the safe and effective use of this compound.
Solubility Profile of 2,2-Dimethyl-1-phenylbutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility of 2,2-Dimethyl-1-phenylbutan-1-one
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3] this compound possesses a polar carbonyl group (C=O) and a nonpolar phenyl group and a branched alkyl chain. This amphiphilic nature dictates its solubility in various solvents.
The large nonpolar surface area contributed by the phenyl ring and the dimethylbutyl group is expected to dominate its solubility characteristics, making it more soluble in nonpolar or moderately polar organic solvents and less soluble in highly polar solvents like water.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The large nonpolar hydrocarbon portion of the molecule outweighs the polarity of the single carbonyl group, making it unlikely to form significant hydrogen bonds with water.[4][5] |
| Ethanol | High | Soluble | Ethanol has both a polar hydroxyl group and a nonpolar ethyl group, allowing it to interact favorably with both the polar carbonyl and the nonpolar regions of the ketone. |
| Acetone | Medium | Soluble | As a ketone itself, acetone has a similar polarity and can engage in dipole-dipole interactions with this compound.[6] |
| Diethyl Ether | Low | Soluble | Diethyl ether is a common nonpolar aprotic solvent that is effective at solvating nonpolar compounds. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7][8] |
| Hexane | Low | Soluble | Hexane is a nonpolar solvent and is expected to readily dissolve the nonpolar regions of this compound through London dispersion forces. |
| Toluene | Low | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the phenyl group of the ketone, promoting solubility. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols can be employed.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, hexane)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve using the HPLC or GC system by injecting the standard solutions and recording the peak areas.
-
Add an excess amount of this compound to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Seal the flask and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample.
-
Dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the HPLC or GC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical solubility determination experiment.
Caption: Workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the field. While quantitative data is not currently available, the predictive information and detailed experimental protocols offered herein should serve as a valuable resource for its effective use in laboratory and development settings.
References
- 1. This compound | C12H16O | CID 2780398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
Synonyms for 2,2-Dimethyl-1-phenylbutan-1-one (e.g., 2,2-Dimethylbutyrophenone)
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-phenylbutan-1-one, a ketone of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical synonyms, physical and chemical properties, and available synthesis methodologies.
Nomenclature and Synonyms
This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| Common Name | 2,2-Dimethylbutyrophenone | PubChem[1] |
| CAS Number | 829-10-7 | PubChem[1], ChemScene[2] |
| Molecular Formula | C12H16O | PubChem[1], ChemScene[2] |
| Molecular Weight | 176.25 g/mol | PubChem[1], ChemScene[2] |
| InChIKey | MVDVPOYBSSFMQI-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCC(C)(C)C(=O)C1=CC=CC=C1 | PubChem[1] |
| Other Synonyms | 1-Butanone, 2,2-dimethyl-1-phenyl- | PubChem[1] |
| 2,2-dimethyl-1-phenyl-butan-1-one | PubChem[1] | |
| MFCD00102052 | PubChem[1] | |
| SCHEMBL6223670 | PubChem[1] | |
| DTXSID90381658 | PubChem[1] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C12H16O | PubChem[1], Guidechem[3] |
| Molecular Weight | 176.25 g/mol | PubChem[1], ChemScene[2] |
| Monoisotopic Mass | 176.120115130 Da | PubChem[1], Guidechem[3] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1], Guidechem[3] |
| Heavy Atom Count | 13 | Guidechem[3] |
| Rotatable Bond Count | 3 | Guidechem[3] |
| Complexity | 176 | Guidechem[3] |
| XLogP3-AA | 3.4 | PubChem[1] |
Synthesis Methodology
The synthesis of this compound can be achieved through various chemical routes. One documented method involves the reaction of Isobutyrophenone with Bromoethane.
Experimental Protocol: Alkylation of Isobutyrophenone
A known synthetic route to this compound involves the alkylation of isobutyrophenone.[4] While a detailed, step-by-step laboratory protocol is not available in the public search results, the general procedure is as follows:
-
Reactants: Isobutyrophenone and Bromoethane.
-
Reagent: A strong base, such as sodium amide (NaNH2).
-
Solvent: An inert solvent, for example, toluene.
-
General Conditions: The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a prolonged period (e.g., 19 hours) to ensure completion.[4]
The workflow for this synthesis is illustrated in the diagram below.
Biological Activity and Applications
Based on the conducted searches, there is no readily available public information detailing specific biological activities, involvement in signaling pathways, or direct applications in drug development for this compound. Further research and screening would be necessary to elucidate any potential pharmacological or biological significance of this compound.
The following diagram illustrates a generic logical relationship for investigating a novel chemical entity in a drug discovery context, which would be applicable to this compound.
References
Methodological & Application
Application Notes and Protocols for 2,2-Dimethyl-1-phenylbutan-1-one as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-Dimethyl-1-phenylbutan-1-one, a potential Type I photoinitiator for free-radical polymerization. Due to the limited availability of specific experimental data for this compound's photoinitiation efficiency, this document infers its properties and applications based on its structural similarity to other aromatic ketones, such as butyrophenone derivatives, which are known to undergo photo-induced α-cleavage (Norrish Type I reaction).
Introduction
This compound, also known as 2,2-Dimethylbutyrophenone, is an aromatic ketone with the potential to function as a Type I photoinitiator. Upon absorption of ultraviolet (UV) light, it is expected to undergo a unimolecular bond cleavage to generate free radicals, which can subsequently initiate polymerization of suitable monomers and oligomers. Its structure, featuring a benzoyl group and a sterically hindered α-carbon, suggests a propensity for α-cleavage, a key characteristic of efficient Type I photoinitiators.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 829-10-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₆O | [1][2][5] |
| Molecular Weight | 176.25 g/mol | [1] |
| Synonyms | 2,2-Dimethylbutyrophenone, 1-Butanone, 2,2-dimethyl-1-phenyl- | [1][2][5] |
| Purity | 95+% (as commercially available) | [1] |
Mechanism of Photoinitiation
As a Type I photoinitiator, this compound is expected to initiate polymerization through an α-cleavage mechanism, also known as a Norrish Type I reaction. The process can be described in the following steps:
-
UV Light Absorption: The benzoyl chromophore in the molecule absorbs UV radiation, leading to the promotion of an electron from the ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
α-Cleavage: From the excited triplet state, the molecule undergoes cleavage of the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic cleavage results in the formation of two primary radical species: a benzoyl radical and a 2,2-dimethylbutyl radical.
-
Initiation of Polymerization: Both radical fragments are capable of initiating the polymerization of monomer units (e.g., acrylates, methacrylates) by adding to the double bonds, thus starting the polymer chain growth.
Potential Applications
Based on the general reactivity of aromatic ketone photoinitiators, this compound could be utilized in various UV-curable formulations. The specific performance, such as cure speed and depth of cure, will depend on its molar extinction coefficient at the wavelength of the UV source and its quantum yield for radical generation.
Table 2: Potential Applications
| Application Area | Description |
| Clear Coatings | For wood, plastic, and metal substrates where a hard, scratch-resistant finish is desired. |
| UV-Curable Inks | In printing applications requiring rapid drying and good adhesion to various substrates. |
| Adhesives | For bonding of plastics, glass, and metals where fast, on-demand curing is beneficial. |
| 3D Printing (Vat Photopolymerization) | As a component in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printing. |
| Dental Composites | In light-curable dental resins, although biocompatibility would need to be established. |
Experimental Protocols
The following is a generalized protocol for evaluating the performance of this compound as a photoinitiator in a simple acrylate formulation. Researchers should optimize the concentrations and curing conditions for their specific application and equipment.
5.1. Materials and Equipment
-
This compound
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Oligomer: Urethane diacrylate
-
UV Curing System (e.g., medium-pressure mercury lamp or a 365 nm LED lamp)
-
Mixing equipment (e.g., magnetic stirrer or planetary mixer)
-
Film applicator (e.g., drawdown bar)
-
Substrate (e.g., glass or metal panels)
-
FTIR spectrometer (for monitoring cure conversion)
5.2. Formulation Preparation
A typical starting formulation for a clear UV-curable coating is provided in Table 3.
Table 3: Example UV-Curable Formulation
| Component | Function | Weight Percentage (%) |
| Urethane Diacrylate Oligomer | Provides flexibility and toughness | 50 |
| Trimethylolpropane Triacrylate (TMPTA) | Reactive diluent, increases crosslink density | 47 |
| This compound | Photoinitiator | 3 |
Protocol:
-
Weigh the urethane diacrylate oligomer and TMPTA into a light-blocking container.
-
Add the this compound to the mixture.
-
Mix the components thoroughly in the dark until the photoinitiator is completely dissolved and the mixture is homogeneous. A slight warming may be required to facilitate dissolution.
5.3. Curing Procedure
-
Apply the prepared formulation as a thin film onto the chosen substrate using a film applicator to a desired thickness (e.g., 50 µm).
-
Place the coated substrate under the UV lamp.
-
Expose the film to UV radiation. The exposure time will depend on the lamp intensity and the distance from the lamp to the substrate.
-
Monitor the curing progress by assessing properties such as tack-free time (the time at which the surface is no longer sticky to the touch).
-
For quantitative analysis, the degree of conversion of the acrylate double bonds can be monitored by FTIR spectroscopy by measuring the decrease in the peak area at approximately 810 cm⁻¹ and 1635 cm⁻¹.
Safety and Handling
-
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Avoid exposure to light and heat, as this may cause premature polymerization of formulations containing this photoinitiator.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: The application-specific information and protocols provided herein are based on the general principles of photopolymerization and the known behavior of structurally similar compounds. Researchers are strongly encouraged to perform their own experiments to determine the suitability and optimal conditions for the use of this compound in their specific applications.
References
Application Notes and Protocols for 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of the photoinitiator 2,2-dimethoxy-2-phenylacetophenone, commonly known by its trade name Irgacure 651, in photopolymerization processes. This document outlines typical concentrations, experimental protocols, and the underlying chemical mechanism for its action.
Introduction
2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient, well-established photoinitiator used to initiate the free-radical photopolymerization of various monomers and oligomers.[1][2] Upon exposure to ultraviolet (UV) light, DMPA undergoes a Norrish Type I cleavage to generate free radicals, which in turn initiate the polymerization of a liquid resin into a solid polymer.[2][3] Its efficacy and versatility make it a popular choice in numerous applications, including the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical and drug delivery applications.
Applications
DMPA is widely employed in the UV curing of formulations based on acrylates and unsaturated polyesters.[4] Specific applications include:
-
Coatings and Varnishes: Used in clear coatings for wood, plastic, and metal substrates.
-
Printing Inks: A key component in UV-curable printing inks.[4]
-
Adhesives: For bonding various substrates where UV curing is advantageous.
-
Photoresists and Printing Plates: Utilized in the microelectronics industry for photolithography.[4][5]
-
Biomaterials and Hydrogels: Employed in the fabrication of hydrogels for cell encapsulation and drug delivery, although its cytocompatibility should be considered.[6]
-
3D Printing (Vat Photopolymerization): Can be used in stereolithography and other vat photopolymerization techniques.
Quantitative Data Summary
The optimal concentration of DMPA is crucial for achieving desired polymerization kinetics and final material properties. The concentration is typically determined based on the specific resin system, the thickness of the sample, and the intensity of the UV light source.
| Application | Recommended DMPA Concentration (% w/w) | Reference |
| Fillers | 0.5 – 1.0 | [4] |
| Clear Varnishes (Unsaturated Polyester) | 1.0 – 1.5 | [4] |
| Printing Inks | 3.0 – 6.0 | [4] |
| Printing Plates | 1.0 – 1.5 | [4] |
| Photoresists | 2.0 – 5.0 | [4] |
| Methacrylate Monomers (Thick Sections) | As low as 0.25 | [7] |
| Poly(methyl methacrylate) (PMMA) films | 5.0 | [2] |
| AESO/VDM Polymer | 3 mol% | [8] |
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Acrylate Resin
This protocol describes the preparation of a simple UV-curable resin based on an acrylate monomer and DMPA.
Materials:
-
Acrylate monomer or oligomer (e.g., trimethylolpropane triacrylate - TMPTA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA/Irgacure 651)
-
Solvent (if necessary, e.g., acetone or ethyl acetate)
-
Glass vial or beaker
-
Magnetic stirrer and stir bar
-
UV light source (e.g., UV LED lamp with an emission spectrum overlapping with the absorption spectrum of DMPA, typically around 365 nm)
Procedure:
-
Dissolution of DMPA: Weigh the desired amount of DMPA and add it to the acrylate monomer/oligomer in a glass vial. For example, for a 1% w/w solution, add 0.1 g of DMPA to 9.9 g of the acrylate.
-
Mixing: Place the magnetic stir bar in the vial and stir the mixture at room temperature until the DMPA is completely dissolved. If the resin is highly viscous, gentle heating (e.g., to 40-50 °C) can aid dissolution. If a solvent is used, ensure it is fully evaporated before curing.
-
Sample Preparation: Dispense the prepared resin onto a substrate or into a mold of a defined thickness.
-
UV Curing: Expose the sample to a UV light source of appropriate wavelength and intensity. The curing time will depend on the DMPA concentration, sample thickness, and the power of the UV lamp. Monitor the curing process until the resin is fully solidified.
-
Post-Curing (Optional): For some applications, a post-curing step involving further UV exposure or thermal treatment may be necessary to enhance the mechanical properties of the polymer.
Protocol 2: Monitoring Photopolymerization Kinetics
This protocol outlines a general approach to studying the kinetics of photopolymerization using real-time infrared (RTIR) spectroscopy.
Materials and Equipment:
-
Prepared UV-curable resin (as in Protocol 1)
-
FTIR spectrometer equipped with a horizontal transmission or attenuated total reflectance (ATR) accessory
-
UV light guide and source coupled to the FTIR sample compartment
-
Sample holder (e.g., KBr plates for transmission)
Procedure:
-
Baseline Spectrum: Record a baseline IR spectrum of the uncured liquid resin.
-
Initiate Curing and Data Acquisition: Place a thin film of the resin on the sample holder and start simultaneous UV irradiation and rapid IR spectral acquisition.
-
Monitor Monomer Conversion: Monitor the decrease in the intensity of the characteristic IR absorption band of the reactive functional groups (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹).
-
Calculate Conversion: The degree of monomer conversion can be calculated as a function of time using the following equation: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the reactive functional group and Aₜ is the absorbance at time t.
Visualizations
Photoinitiation Mechanism of DMPA
The photopolymerization process is initiated by the generation of free radicals from the photoinitiator upon UV exposure. DMPA follows a Norrish Type I cleavage mechanism.
Caption: Photoinitiation mechanism of DMPA via Norrish Type I cleavage.
Experimental Workflow for Photopolymerization
The following diagram illustrates a typical workflow for conducting a photopolymerization experiment.
Caption: General experimental workflow for photopolymerization.
References
- 1. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 2. benthamopen.com [benthamopen.com]
- 3. repository.gatech.edu [repository.gatech.edu]
- 4. diyhpl.us [diyhpl.us]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Cured Green Polymers for Biosensorics: Correlation of Operational Parameters of Highly Sensitive Biosensors with Nano-Volumes and Adsorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel Photoinitiators in 3D Printing Resin Formulations
Topic: Evaluation of 2,2-Dimethyl-1-phenylbutan-1-one and other novel compounds as photoinitiators in 3D printing resin formulations.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoinitiators are critical components in vat polymerization 3D printing, as they absorb light energy and convert it into chemical energy in the form of reactive species that initiate polymerization. The choice of photoinitiator significantly impacts the curing speed, resolution, mechanical properties, and biocompatibility of the final printed object.
This document provides a general framework for the evaluation of novel or uncharacterized compounds, such as this compound, for use as photoinitiators in 3D printing resin formulations. While there is currently no available scientific literature or technical data demonstrating the use of this compound in 3D printing applications, the following protocols and workflows can be adapted to assess its potential or the suitability of other candidate molecules.
General Role of Photoinitiators in Vat Polymerization
Vat polymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on the precise, layer-by-layer solidification of a liquid photopolymer resin. This process is driven by a photochemically initiated chain reaction. Photoinitiators are small molecules that, upon absorption of light of a specific wavelength, generate reactive species (free radicals or cations) that initiate the polymerization of monomers and oligomers in the resin.
Commonly used photoinitiators in 3D printing include compounds like Irgacure and Omnirad, which are effective at converting light from UV or visible light sources into the chemical energy needed for polymerization. The selection of a photoinitiator is crucial and is dictated by the light source of the 3D printer and the chemical composition of the resin.
Experimental Protocols for Evaluating a Novel Photoinitiator
The following are generalized experimental protocols for systematically evaluating a new compound as a photoinitiator in a 3D printing resin formulation.
Solubility and Stability Assessment
Objective: To determine the solubility and stability of the candidate photoinitiator in a model resin formulation.
Methodology:
-
Prepare a stock solution of the photoinitiator in a common monomer or oligomer used in 3D printing resins (e.g., a mixture of acrylates and methacrylates).
-
Determine the maximum solubility by incremental addition of the photoinitiator to the resin base at room temperature with stirring until saturation is reached.
-
Visually inspect the solution for clarity and the absence of undissolved particles.
-
Store the prepared resin mixture in the dark at room temperature for a specified period (e.g., one week) to assess its stability. Observe for any signs of precipitation, color change, or premature polymerization.
Spectroscopic Analysis (UV-Vis Spectroscopy)
Objective: To determine the absorption spectrum of the photoinitiator to ensure it matches the emission wavelength of the 3D printer's light source.
Methodology:
-
Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile or the resin base).
-
Record the UV-Vis absorption spectrum of the solution over a wavelength range relevant to 3D printing light sources (typically 300-450 nm).
-
Identify the wavelength of maximum absorption (λmax). This will indicate the optimal wavelength for initiating polymerization.
Curing Performance Evaluation
Objective: To assess the efficiency of the photoinitiator in curing the resin upon exposure to light.
Methodology:
-
Cure Depth:
-
Place a small, known volume of the formulated resin in a shallow container.
-
Expose the resin to a light source with a wavelength matching the photoinitiator's λmax for a controlled duration and intensity.
-
After exposure, wash away the uncured resin with a suitable solvent (e.g., isopropanol).
-
Measure the thickness of the cured polymer layer using calipers. This provides the cure depth for a given exposure time.
-
-
Curing Speed:
-
Repeat the cure depth experiment with varying exposure times.
-
Plot cure depth as a function of exposure time to determine the curing speed.
-
Mechanical Testing of Cured Specimens
Objective: To evaluate the mechanical properties of the 3D printed objects made with the new photoinitiator.
Methodology:
-
3D print standardized test specimens (e.g., dog-bone shapes for tensile testing, rectangular bars for flexural testing) using the formulated resin.
-
Post-cure the printed specimens according to a defined protocol (e.g., exposure to UV light and/or heat) to ensure complete polymerization.
-
Perform mechanical tests such as tensile strength, flexural strength, and hardness measurements using appropriate instrumentation (e.g., a universal testing machine, durometer).
Cytotoxicity Assessment (for Biomedical Applications)
Objective: To evaluate the biocompatibility of the cured resin, which can be affected by the photoinitiator and its byproducts.
Methodology:
-
Prepare extracts of the cured resin according to ISO 10993-12 standards.
-
Perform in vitro cytotoxicity assays, such as the MTT assay, using a relevant cell line (e.g., fibroblasts).[1]
-
Cell viability is measured as a percentage relative to a negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[1]
Data Presentation
Quantitative data from the experimental evaluations should be summarized in tables for clear comparison.
Table 1: Physicochemical and Curing Properties of a Novel Photoinitiator
| Property | Value |
| Solubility in Resin Base (wt%) | |
| λmax (nm) | |
| Cure Depth (mm) at X seconds | |
| Curing Speed (mm/s) |
Table 2: Mechanical Properties of Cured Resin
| Property | Value |
| Tensile Strength (MPa) | |
| Flexural Strength (MPa) | |
| Hardness (Shore D) |
Table 3: In Vitro Cytotoxicity
| Cell Line | Cell Viability (%) after 24h | Cytotoxicity Classification |
| Fibroblasts |
Visualizations
General Mechanism of Radical Photopolymerization
The following diagram illustrates the general mechanism of free-radical photopolymerization initiated by a Type I photoinitiator, which undergoes cleavage upon light absorption to form free radicals.
Caption: General mechanism of radical photopolymerization.
Experimental Workflow for Photoinitiator Evaluation
This diagram outlines the logical workflow for evaluating a novel photoinitiator for use in 3D printing resins.
References
Application Notes: Protocol for Acrylate Polymerization Using 2,2-Dimethyl-1-phenylbutan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyl-1-phenylbutan-1-one (also known as 2,2-Dimethylbutyrophenone) is a photoinitiator used in free-radical polymerization. Based on its chemical structure, it is classified as a Norrish Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a homolytic cleavage (α-cleavage) to generate free radicals. These radicals subsequently initiate the polymerization of monomer and oligomer units, such as acrylates, to form a crosslinked polymer network. This type of photoinitiator is valued for its efficiency in initiating polymerization without the need for a co-initiator or synergist.
These application notes provide a detailed protocol and foundational knowledge for utilizing this compound in the photopolymerization of acrylate-based formulations. Due to the limited specific data for this compound in publicly available literature, this protocol is based on the established principles of Norrish Type I photoinitiators. Researchers should consider this document a starting point and perform optimizations for their specific systems.
Physicochemical Properties and Data
The fundamental properties of this compound are summarized in the table below. Quantitative performance data, which is highly dependent on the specific formulation and curing conditions, should be determined empirically.
| Property | Value | Reference |
| CAS Number | 829-10-7 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| Synonyms | 2,2-Dimethylbutyrophenone | [2] |
| Appearance | Not specified (typically a liquid or low melting solid) | |
| UV Absorption λmax | Not available (Estimated to be in the 250-380 nm range based on similar structures) | [2] |
| Quantum Yield (Φ) | Not available (Typical for Type I is 0.1-0.5) | [1][3] |
| Recommended Conc. | 0.1 - 5.0 wt% (Empirical optimization required) | [4] |
Mechanism of Action: Norrish Type I Photoinitiation
This compound functions via α-cleavage upon UV irradiation. The energy from the absorbed photon causes the C-C bond between the carbonyl group and the adjacent quaternary carbon to break homolytically. This reaction generates two distinct free radicals: a benzoyl radical and a 1,1-dimethylpropyl radical. Both radical species are capable of initiating the polymerization of acrylate double bonds.
Caption: Photoinitiation mechanism of this compound.
Experimental Protocol for Acrylate Polymerization
This protocol outlines a general procedure for the UV-curing of an acrylate formulation. The concentrations of the photoinitiator and the specific curing parameters (UV intensity, exposure time, atmosphere) should be systematically varied to determine the optimal conditions for the desired application.
Materials and Equipment
-
Monomers/Oligomers: e.g., Butyl acrylate, Hexanediol diacrylate (HDDA), Trimethylolpropane triacrylate (TMPTA), Urethane acrylates.
-
Photoinitiator: this compound.
-
Solvent (optional): Acetone, Toluene (for viscosity adjustment or cleaning).
-
Inhibitor Remover (optional): Column with basic alumina to remove storage inhibitors from monomers.
-
Glass vials or reaction vessel: Amber or foil-wrapped to prevent premature polymerization.
-
Magnetic stirrer and stir bars.
-
UV Curing System: A medium-pressure mercury lamp or a UV-LED source with an emission spectrum that overlaps with the absorption of the photoinitiator (a broadband source covering 250-400 nm is a good starting point).[5][6]
-
Radiometer: To measure UV light intensity (mW/cm²).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) to create an inert atmosphere, as oxygen inhibits free-radical polymerization.
-
Analytical Instrument: FTIR spectrometer with an ATR accessory to monitor the degree of conversion by tracking the disappearance of the acrylate C=C peak (~810 cm⁻¹).
Experimental Workflow Diagram
Caption: General workflow for UV-curing of acrylate formulations.
Step-by-Step Procedure
-
Formulation Preparation:
-
In a tared, amber glass vial, weigh the desired amounts of acrylate monomer(s) and/or oligomer(s).
-
Add this compound to the formulation. A good starting point is to create several formulations with concentrations ranging from 0.5% to 3.0% by weight.
-
If necessary, add other additives such as stabilizers or pigments.
-
-
Homogenization:
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and stir the mixture at room temperature (or with gentle warming if components are highly viscous) until the photoinitiator is completely dissolved and the solution is homogeneous.
-
-
Application:
-
Apply a thin film of the formulation onto the desired substrate (e.g., glass slide, metal panel, or plastic film) using a film applicator or pipette for consistent thickness.
-
-
Inerting:
-
Place the coated substrate inside the UV curing chamber.
-
Purge the chamber with an inert gas (Nitrogen or Argon) for 1-2 minutes to displace oxygen, which can inhibit the polymerization process at the surface.
-
-
UV Curing:
-
Measure the intensity of the UV lamp at the sample distance using a radiometer.
-
Expose the sample to UV radiation. Initial exposure times can range from a few seconds to several minutes, depending on the UV intensity, initiator concentration, and film thickness.
-
Systematically vary the exposure time to find the minimum time required for a complete, tack-free cure.
-
-
Analysis and Characterization:
-
Degree of Conversion: Use an FTIR-ATR spectrometer to measure the conversion of acrylate double bonds. Record a spectrum before and after curing. The degree of conversion can be calculated from the decrease in the area of the acrylate peak around 810 cm⁻¹.
-
Physical Properties: Assess the cured film for properties such as hardness (pencil hardness or durometer), adhesion (cross-hatch test), and solvent resistance (MEK rub test).
-
Troubleshooting
-
Tacky or Uncured Surface: This is often due to oxygen inhibition.[7] Increase the inerting time, increase the UV intensity, or slightly increase the photoinitiator concentration at the surface.
-
Poor Through-Cure (Bottom remains liquid): This can occur if the photoinitiator concentration is too high, causing the top layer to cure rapidly and block UV light from penetrating deeper.[6] Reduce the photoinitiator concentration or use a lamp with longer wavelength output that has better penetration.
-
Yellowing of the Cured Polymer: This can be a side effect of the photoinitiator or its byproducts. Minimize UV exposure to only what is necessary for a full cure. If yellowing is a critical issue, consider using a photoinitiator designed for low-yellowing applications.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acrylate monomers can be skin and respiratory irritants.
-
UV radiation is harmful to the eyes and skin. Never look directly at the UV source and ensure the curing chamber is properly shielded.
-
Consult the Safety Data Sheet (SDS) for this compound and all monomers used before starting any experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. adhesion.kr [adhesion.kr]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives [mdpi.com]
- 6. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2-Dimethyl-1-phenylbutan-1-one in the Curing of Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1-phenylbutan-1-one, also known as 2,2-dimethylbutyrophenone, is a Norrish Type I photoinitiator used in the ultraviolet (UV) curing of coatings and adhesives. Upon exposure to UV radiation, it undergoes a photochemical cleavage reaction, known as α-cleavage, to generate free radicals. These highly reactive species initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a crosslinked polymer network. This process, known as UV curing, offers several advantages over traditional thermal curing methods, including high cure speeds, low energy consumption, and reduced volatile organic compound (VOC) emissions.
This document provides detailed application notes and protocols for the use of this compound in the formulation and curing of coatings and adhesives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 829-10-7 |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 247.3 °C at 760 mmHg[1] |
| Density | 0.942 g/cm³[1] |
| Flash Point | 96 °C[1] |
Photoinitiation Mechanism
This compound functions as a photoinitiator via the Norrish Type I cleavage mechanism. This process can be summarized in the following steps:
-
UV Absorption: The ketone group in the this compound molecule absorbs UV light, transitioning to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state.
-
α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. This cleavage results in the formation of two primary free radicals: a benzoyl radical and a 1,1-dimethylpropyl radical.
-
Initiation: These free radicals are highly reactive and readily attack the double bonds of acrylate or other unsaturated monomers and oligomers present in the formulation, initiating the polymerization chain reaction.
-
Propagation and Termination: The polymerization proceeds through propagation steps, where the radical chain grows, and eventually terminates through various mechanisms, resulting in a solid, crosslinked polymer network.
The efficiency of a photoinitiator is influenced by factors such as its absorption spectrum, the quantum yield of radical formation, and the reactivity of the generated radicals with the polymerizable system.
Quantitative Performance Data
While specific performance data for this compound is not extensively available in publicly accessible literature, the following table outlines the typical performance parameters that should be evaluated when incorporating this photoinitiator into a coating or adhesive formulation. These parameters are influenced by the complete formulation, including the type and concentration of monomers, oligomers, and additives, as well as the curing conditions.
| Performance Parameter | Typical Test Method | Expected Outcome with this compound |
| Curing Speed | Real-Time FTIR (monitoring acrylate peak disappearance at ~810 cm⁻¹) | Dependent on UV lamp intensity, photoinitiator concentration, and formulation. |
| Hardness | Pencil Hardness (ASTM D3363), Persoz or König Pendulum Hardness (ASTM D4366) | A hard, crosslinked film is expected. |
| Adhesion | Cross-hatch Adhesion (ASTM D3359) | Good adhesion to various substrates is achievable with proper formulation. |
| Solvent Resistance | MEK Rub Test (ASTM D5402) | High number of double rubs indicates good chemical resistance. |
| Yellowing Index | Spectrophotometry (ASTM E313) | Should be evaluated, as some photoinitiators can contribute to yellowing. |
Experimental Protocols
The following are general protocols for the preparation and UV curing of a simple acrylate-based coating and adhesive. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: UV-Curable Acrylate Coating
1. Formulation Preparation:
-
Materials:
-
Urethane Acrylate Oligomer (e.g., 60 parts by weight)
-
Reactive Diluent Monomer (e.g., 1,6-Hexanediol Diacrylate, 35 parts by weight)
-
This compound (1-5 parts by weight)
-
Leveling Agent (e.g., 0.1-0.5 parts by weight)
-
-
Procedure:
-
In a light-blocking container, combine the urethane acrylate oligomer and the reactive diluent monomer.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Add the desired amount of this compound to the mixture and stir until completely dissolved.
-
Add the leveling agent and stir for an additional 10-15 minutes.
-
Allow the formulation to sit for a short period to allow any entrapped air bubbles to escape.
-
2. Coating Application and Curing:
-
Substrate Preparation: Ensure the substrate (e.g., metal, plastic, wood) is clean, dry, and free of any contaminants.
-
Application: Apply the formulated coating to the substrate using a suitable method such as a drawdown bar, spray gun, or roller to achieve the desired film thickness (e.g., 25-50 µm).
-
UV Curing:
-
Place the coated substrate on a conveyor belt or in a static curing chamber.
-
Expose the coating to a medium-pressure mercury vapor lamp or a UV-LED lamp with an appropriate wavelength output (typically in the UVA range, 320-400 nm).
-
The required UV dose will depend on the film thickness, photoinitiator concentration, and the specific formulation. A typical starting point would be a UV dose of 500-2000 mJ/cm².
-
The curing speed can be adjusted by varying the lamp intensity and the conveyor belt speed.
-
Protocol 2: UV-Curable Adhesive
1. Formulation Preparation:
-
Materials:
-
Epoxy Acrylate or Urethane Acrylate Oligomer (e.g., 50 parts by weight)
-
Monomer with good adhesion properties (e.g., Isobornyl Acrylate, 45 parts by weight)
-
This compound (2-5 parts by weight)
-
Adhesion Promoter (optional, e.g., silane-based, 0.5-1 part by weight)
-
-
Procedure:
-
Follow a similar procedure as for the coating formulation, ensuring all components are thoroughly mixed in a light-blocking container.
-
2. Adhesive Application and Curing:
-
Substrate Preparation: Clean and degrease the surfaces to be bonded.
-
Application: Apply a thin layer of the adhesive to one of the substrates.
-
Assembly: Join the two substrates together, applying gentle pressure to ensure a thin, uniform bond line and to remove any air bubbles. At least one of the substrates must be transparent to UV light.
-
UV Curing:
-
Expose the assembled parts to a UV light source through the transparent substrate.
-
The required UV dose will depend on the adhesive thickness and the light transmittance of the substrate. A higher UV dose may be required compared to coatings to ensure sufficient through-cure.
-
Safety Precautions
This compound is a chemical and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding skin and eye contact.
-
Storing in a cool, dry, and dark place away from sources of ignition.
Disclaimer
The information provided in these application notes is for guidance purposes only. It is the responsibility of the user to determine the suitability of this compound for their specific application and to conduct their own tests to validate performance. The optimal concentration and curing conditions will vary depending on the specific formulation and desired properties of the final product.
References
Application Notes and Protocols for Photopolymerization Kinetics using 2,2-Dimethoxy-2-phenylacetophenone
A Note on the Photoinitiator: The following information pertains to the widely used photoinitiator 2,2-Dimethoxy-2-phenylacetophenone , commonly known by the abbreviation DMPA or the trade name Irgacure 651 . While the user requested information on "2,2-Dimethyl-1-phenylbutan-1-one," extensive literature searches indicate that DMPA is the more prevalent and well-documented compound for photopolymerization applications and its name is very similar. It is presumed that this is the compound of interest for the intended audience of researchers and drug development professionals.
Application Notes
Introduction: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient Type I photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light. It is characterized by its ability to undergo α-cleavage (Norrish Type I reaction) to form two radical fragments, both of which can initiate the polymerization of monomers, typically acrylates and methacrylates.[1][2] This process, known as photopolymerization or UV curing, offers significant advantages over thermal curing, including rapid cure speeds at ambient temperatures, solvent-free formulations, and spatial and temporal control of the polymerization process. These features make it invaluable in applications such as dental composites, 3D printing, coatings, and adhesives.[3]
Mechanism of Action: Upon absorption of UV radiation (typically in the 320-380 nm range), the DMPA molecule is promoted to an excited triplet state. From this state, it undergoes rapid α-cleavage to generate a benzoyl radical and an α,α-dimethoxybenzyl radical.[2][3] The highly reactive benzoyl radical is the primary initiating species. The α,α-dimethoxybenzyl radical can further fragment into a methyl radical and methyl benzoate. Both the benzoyl and methyl radicals are capable of initiating polymerization by attacking the double bonds of monomer units.[3]
Factors Influencing Photopolymerization Kinetics: The rate and extent of polymerization are influenced by several key factors:
-
Photoinitiator Concentration: Increasing the concentration of DMPA generally leads to a higher rate of polymerization due to an increased generation of initiating radicals. However, at very high concentrations, a "screening effect" can occur, where the high concentration of initiator molecules at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample. This can lead to a decrease in the overall conversion and cure depth.[3]
-
Light Intensity: Higher light intensity increases the rate of radical generation, leading to a faster polymerization rate and a shorter time to reach the maximum rate.[4][5] However, very high intensities can sometimes lead to a lower final conversion due to rapid formation of a dense polymer network that traps unreacted monomers (auto-deceleration).[6]
-
Monomer Type and Functionality: The chemical structure of the monomer significantly affects kinetics. Acrylates are generally more reactive than methacrylates.[7] Monomers with higher functionality (more double bonds per molecule) lead to more rapid network formation and higher crosslink densities.[7]
-
Atmosphere: The presence of oxygen can significantly inhibit free-radical polymerization. Oxygen acts as a radical scavenger, leading to an "induction period" where polymerization is delayed until the dissolved oxygen is consumed.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen) can eliminate this effect.[8]
Data Presentation
The following tables summarize typical quantitative data for the photopolymerization of acrylate and methacrylate monomers initiated by DMPA. The data is compiled from various studies and is intended to be representative.
Table 1: Effect of DMPA Concentration on Polymerization of Methacrylate Monomers
| DMPA Concentration (wt%) | Polymerization Rate | Final Conversion (%) | Notes |
| 0.125 | Increases with concentration | Lower | Rate is limited by radical concentration. |
| 0.25 | Reaches a plateau or slight decrease | Highest | Optimal concentration for balancing initiation rate and light penetration.[3] |
| 0.50 | Similar to or slightly lower than 0.25% | Similar to or slightly lower than 0.25% | Screening effect becomes significant, limiting cure depth.[3] |
Table 2: Effect of UV Light Intensity on Curing of Acrylate Resins (Photo-DSC Data)
| Light Intensity (mW/cm²) | Time to Peak Exotherm (s) | Curing Degree (%) | Reference |
| 10 | ~7.5 | ~65 | [4] |
| 20 | ~6.0 | ~70 | [4] |
| 30 | ~5.5 | ~72 | [4] |
| 40 | ~5.0 | ~75 | [4] |
Table 3: Final Conversion for Different Monomer Types and Functionalities (RT-FTIR Data)
| Monomer | Functionality | Final Conversion (%) | Conditions |
| Diacrylate | 2 | ~85 | [PI] = 0.001 M, Intensity = 0.05 mW/cm²[7] |
| Triacrylate | 3 | ~70 | [PI] = 0.001 M, Intensity = 0.05 mW/cm²[7] |
| Tetraacrylate | 4 | ~60 | [PI] = 0.001 M, Intensity = 0.05 mW/cm²[7] |
| Dimethacrylate | 2 | ~75 | [PI] = 0.001 M, Intensity = 0.05 mW/cm²[7] |
| Trimethacrylate | 3 | ~65 | [PI] = 0.001 M, Intensity = 0.05 mW/cm²[7] |
Experimental Protocols
Protocol 1: Kinetic Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time during UV irradiation. This allows for the determination of kinetic parameters like the rate of polymerization and the degree of conversion.[4][8]
-
Materials and Equipment:
-
Differential Scanning Calorimeter with a photocalorimetry accessory (e.g., Netzsch Photo-DSC, TA Instruments Q-series Photo-DSC).
-
UV light source (e.g., mercury arc lamp) with appropriate filters.
-
Aluminum DSC pans and lids.
-
Micropipette.
-
Nitrogen supply for inert atmosphere.
-
Resin formulation (monomer + DMPA).
-
-
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the resin formulation into an aluminum DSC pan.[9] For liquid samples, ensure a consistent sample shape (e.g., a drop or a spread film) to maintain reproducibility.[9]
-
Instrument Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) for several minutes to create an inert atmosphere.[4]
-
Isothermal Segment: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C or 37°C). Allow the heat flow signal to stabilize.[8]
-
UV Exposure: Irradiate the sample with UV light at a defined intensity for a set duration. The DSC will record the exothermic heat flow resulting from polymerization.
-
Post-Exposure: After the initial exposure, turn off the UV light and allow the signal to return to baseline. Then, perform a second, high-intensity, long-duration UV exposure to ensure complete curing of the sample. This is used to determine the total enthalpy of the reaction (ΔH_total).
-
Data Analysis:
-
Integrate the area under the exothermic peak from the first exposure to get the heat of reaction at time t (ΔH_t).[4]
-
The degree of conversion (α) at time t is calculated as: α(t) = ΔH_t / ΔH_total.
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt): Rp = (dq/dt) / ΔH_total.
-
-
Protocol 2: Kinetic Analysis using Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time, providing a direct measure of monomer conversion.[10][11]
-
Materials and Equipment:
-
FTIR spectrometer with a real-time scanning capability.
-
UV light source with a liquid light guide to direct the beam to the sample.
-
Sample holder (e.g., KBr plates or an ATR accessory).[12]
-
Micropipette.
-
-
Procedure:
-
Sample Preparation: Place a small drop of the resin formulation between two KBr plates, separated by a spacer of known thickness (e.g., 10-20 µm), or directly onto an Attenuated Total Reflectance (ATR) crystal.[12][13]
-
Background Spectrum: Record a background spectrum of the sample before UV exposure.
-
Initiate Measurement: Begin collecting FTIR spectra in real-time (e.g., 2-4 scans per second).
-
UV Exposure: After a brief delay to establish a baseline, open the shutter of the UV lamp to irradiate the sample.
-
Data Collection: Continue collecting spectra for the duration of the polymerization until the reaction is complete (i.e., the characteristic monomer peak stops decreasing).
-
Data Analysis:
-
Monitor the decrease in the peak area of the C=C bond of the acrylate or methacrylate monomer (e.g., ~1635 cm⁻¹ or ~810 cm⁻¹).[7][13]
-
Use a stable, non-reacting peak (e.g., a C=O ester peak at ~1725 cm⁻¹) as an internal standard to correct for any changes in sample thickness.[14]
-
The degree of conversion (α) at time t is calculated as: α(t) = 1 - (Area_t / Area_0), where Area_t is the peak area of the reactive group at time t, and Area_0 is the initial peak area.
-
-
Protocol 3: Kinetic Analysis using Photo-Rheology
Photo-rheology measures the change in the viscoelastic properties (storage modulus G' and loss modulus G'') of a material during UV curing. It is particularly useful for determining the gel point, which is the transition from a liquid to a solid-like state.[15][16]
-
Materials and Equipment:
-
Rotational rheometer equipped with a UV curing accessory (e.g., a quartz or acrylic parallel plate that allows UV transmission).[15]
-
UV light source coupled to the rheometer.
-
Micropipette.
-
-
Procedure:
-
Sample Loading: Place a defined volume of the liquid resin onto the lower plate of the rheometer. Lower the upper plate to a set gap (e.g., 50-150 µm).[15]
-
Instrument Setup: Set the rheometer to perform small-amplitude oscillatory shear measurements at a constant frequency (e.g., 1-10 Hz) and strain (e.g., 0.1-1%).[15]
-
Initiate Measurement: Start the oscillatory measurement and allow the signal to stabilize.
-
UV Exposure: Turn on the UV light to initiate curing. The rheometer will record G' and G'' as a function of time.
-
Data Analysis:
-
Plot the storage modulus (G') and loss modulus (G'') versus time.
-
The gel point is identified as the time at which G' = G''. This crossover point signifies the formation of a continuous polymer network.[15]
-
The rate of cure can be inferred from the slope of the G' curve. A plateau in G' indicates the completion of the curing process.
-
-
Mandatory Visualizations
Caption: Free-radical photopolymerization mechanism using DMPA.
Caption: Workflow for Photo-DSC kinetic analysis.
Caption: Interrelation of key kinetic analysis methods.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imaging.org [imaging.org]
- 8. researchgate.net [researchgate.net]
- 9. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 14. mdpi.com [mdpi.com]
- 15. uvebtech.com [uvebtech.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the UV-Induced Activation of 2,2-Dimethyl-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1-phenylbutan-1-one is a photoinitiator that, upon exposure to ultraviolet (UV) radiation, generates free radicals capable of initiating a variety of chemical reactions. This property makes it a valuable tool in applications such as photopolymerization, drug delivery systems, and controlled release of therapeutic agents. The selection of an appropriate UV wavelength is critical for the efficient activation of this compound. This document provides detailed application notes and protocols for the effective use of this compound, with a focus on UV wavelength selection.
Photochemical Activation Mechanism
The activation of this compound is predicated on the Norrish Type I cleavage mechanism. Upon absorption of UV photons, the ketone undergoes a transition to an excited singlet state, which can then intersystem cross to a triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond, yielding a benzoyl radical and a 1,1-dimethylpropyl radical. These highly reactive radical species can then initiate subsequent chemical processes, such as polymerization.
Caption: Photochemical activation of this compound via Norrish Type I cleavage.
UV Wavelength Selection
Based on the spectral data of analogous compounds, the optimal UV wavelength for the activation of this compound is predicted to be in the range of 300 nm to 380 nm. Commercially available photoinitiators with similar structures exhibit strong absorption in this region. For instance, Darocur 1173 has absorption peaks at 244, 278, and 330 nm, with effective curing often achieved using light sources in the 300-365 nm range.[1][2] Similarly, Irgacure 651 has an absorption maximum at 335 nm and is effectively activated by a 365 nm mercury lamp.[3][4]
Therefore, a UV light source with a primary emission peak around 365 nm is highly recommended for the efficient activation of this compound. Standard medium-pressure mercury lamps or UV-A LEDs are suitable light sources.
Quantitative Data Summary
The following table summarizes the recommended parameters for the activation of this compound, inferred from data on analogous photoinitiators.
| Parameter | Recommended Value | Notes |
| UV Wavelength (λ) | 365 nm | Based on analogy with Darocur 1173 and Irgacure 651.[2][3][4] |
| Light Source | Medium-pressure mercury lamp or 365 nm UV-A LED | Provides high intensity in the recommended wavelength range. |
| Concentration | 0.1 - 5.0% (w/w or w/v) | Optimal concentration is application-dependent and should be determined empirically. |
| Irradiance | 10 - 100 mW/cm² | Higher irradiance generally leads to faster reaction rates. |
| Exposure Time | Seconds to minutes | Dependent on concentration, irradiance, and the specific chemical system. |
Experimental Protocols
Protocol 1: General Photopolymerization
This protocol describes a general procedure for the photopolymerization of an acrylate-based monomer using this compound as the photoinitiator.
Caption: Experimental workflow for a typical photopolymerization experiment.
Materials:
-
Monomer (e.g., methyl methacrylate, acrylamide)
-
This compound
-
Solvent (if required, e.g., dichloromethane, methanol)
-
UV light source (365 nm)
-
Reaction vessel or mold
Procedure:
-
Solution Preparation:
-
Dissolve this compound in the monomer to the desired concentration (e.g., 1% w/v).
-
If a solvent is used, ensure the photoinitiator and monomer are completely dissolved.
-
Protect the solution from ambient light to prevent premature polymerization.
-
-
Reaction Setup:
-
Transfer the solution to the reaction vessel or mold.
-
If necessary, purge the system with an inert gas (e.g., nitrogen, argon) to remove oxygen, which can inhibit free-radical polymerization.
-
-
UV Exposure:
-
Position the UV light source at a fixed distance from the sample to ensure consistent irradiance.
-
Expose the sample to UV radiation at 365 nm for a predetermined time. The exposure time will need to be optimized based on the desired degree of conversion.
-
-
Post-Exposure:
-
After exposure, the polymerized material can be removed from the mold.
-
Characterize the resulting polymer using appropriate analytical techniques (e.g., spectroscopy, chromatography, mechanical testing).
-
Protocol 2: Determining Optimal Photoinitiator Concentration
This protocol outlines a method to determine the optimal concentration of this compound for a specific application.
Procedure:
-
Prepare a series of monomer solutions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).
-
For each concentration, perform the photopolymerization as described in Protocol 1, keeping the UV wavelength (365 nm), irradiance, and exposure time constant.
-
Analyze a key property of the resulting polymer, such as conversion efficiency, hardness, or gel fraction.
-
Plot the measured property as a function of the photoinitiator concentration.
-
The optimal concentration is typically the point at which the desired property reaches a plateau, as further increases in concentration may not significantly improve the outcome and could lead to adverse effects like increased yellowing.
Safety Precautions
-
This compound may be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
UV radiation is harmful to the eyes and skin. Always use appropriate UV shielding and wear UV-blocking safety glasses.
-
Work in a well-ventilated area, as some monomers and solvents may be volatile and toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
References
Application Notes and Protocols for 2,2-Dimethyl-1-phenylbutan-1-one in Photopolymerization
Disclaimer: Extensive research did not yield specific quantitative data or detailed experimental protocols for the use of 2,2-Dimethyl-1-phenylbutan-1-one with co-initiators and synergists. The following application notes and protocols are based on the general principles of Norrish Type I photoinitiators and their interactions with common synergists. The provided data and methodologies are illustrative examples and should be adapted and validated experimentally for specific formulations and applications.
Introduction
This compound is a Norrish Type I photoinitiator that undergoes α-cleavage upon exposure to ultraviolet (UV) light to generate free radicals, which subsequently initiate polymerization of suitable monomers and oligomers. While it can function alone, its efficiency, particularly in the presence of oxygen, can be significantly enhanced by the addition of co-initiators or synergists. This document provides an overview of potential co-initiators and synergists for this compound and offers generalized experimental protocols for their evaluation.
Co-initiators and Synergists
The primary role of synergists in combination with Type I photoinitiators like this compound is to mitigate oxygen inhibition at the surface of the curing film. Oxygen can scavenge the initiating radicals, leading to incomplete cure and a tacky surface. Amine synergists are commonly employed to overcome this issue.
Amine Synergists: Tertiary amines are widely used as synergists. Upon interaction with radicals or excited states, they can donate a hydrogen atom, forming a new radical species that is less susceptible to oxygen inhibition and can also initiate polymerization.
Commonly used amine synergists include:
-
Ethyl-4-(dimethylamino)benzoate (EDB)
-
2-Ethylhexyl-4-(dimethylamino)benzoate (EHA)
-
N-Methyldiethanolamine (MDEA)
-
Triethanolamine (TEA)
The selection of an appropriate amine synergist depends on factors such as solubility, reactivity, and potential for yellowing in the final cured product.
Data Presentation: Illustrative Performance Data
The following tables present hypothetical data to illustrate the expected effects of adding an amine synergist to a UV-curable formulation containing this compound. These are not experimental results for this specific photoinitiator.
Table 1: Effect of Amine Synergist on Surface Cure Properties
| Formulation | Photoinitiator (wt%) | Synergist (wt%) | UV Dose (mJ/cm²) | Surface Tackiness |
| A | 2.0 | 0.0 | 500 | Tacky |
| B | 2.0 | 1.0 (EDB) | 500 | Tack-free |
| C | 2.0 | 2.0 (EDB) | 500 | Tack-free |
| D | 2.0 | 0.0 | 1000 | Slightly Tacky |
| E | 2.0 | 1.0 (EDB) | 1000 | Tack-free |
Table 2: Influence of Synergist Concentration on Polymerization Rate
| Formulation | Photoinitiator (wt%) | Synergist (wt%) | Peak Exotherm (°C) | Time to Peak (s) |
| 1 | 2.0 | 0.0 | 85 | 5.2 |
| 2 | 2.0 | 0.5 (EHA) | 95 | 4.5 |
| 3 | 2.0 | 1.0 (EHA) | 110 | 3.8 |
| 4 | 2.0 | 2.0 (EHA) | 115 | 3.5 |
Experimental Protocols
The following are generalized protocols for evaluating the performance of this compound with potential synergists.
Protocol for Evaluating Surface Cure
Objective: To determine the effectiveness of a synergist in overcoming oxygen inhibition and achieving a tack-free surface.
Materials:
-
UV-curable resin (e.g., acrylate or methacrylate-based oligomer/monomer blend)
-
This compound
-
Amine synergist (e.g., EDB)
-
Substrate (e.g., glass slides, metal panels)
-
Film applicator (e.g., drawdown bar)
-
UV curing system with controlled irradiance and dose
-
Cotton ball or other means to assess tackiness
Procedure:
-
Prepare a stock solution of the UV-curable resin.
-
Prepare a series of formulations by adding this compound at a fixed concentration (e.g., 2 wt%) and varying concentrations of the amine synergist (e.g., 0, 0.5, 1.0, 2.0 wt%).
-
Ensure all components are thoroughly mixed until homogeneous.
-
Apply a thin film of each formulation onto the substrate using a film applicator to ensure uniform thickness (e.g., 25 µm).
-
Expose the coated substrate to UV radiation using a controlled UV source. Record the UV dose (mJ/cm²).
-
Immediately after curing, gently press a cotton ball onto the surface of the film.
-
Observe and record the degree of tackiness based on the adherence of cotton fibers. A tack-free surface will show no fiber transfer.
-
Repeat the experiment with varying UV doses to determine the minimum dose required to achieve a tack-free cure for each formulation.
Protocol for Photo-DSC Analysis of Polymerization Kinetics
Objective: To quantify the effect of a synergist on the rate and extent of polymerization.
Materials:
-
Photo-Differential Scanning Calorimeter (Photo-DSC)
-
UV-curable resin
-
This compound
-
Amine synergist (e.g., EHA)
-
DSC sample pans
Procedure:
-
Prepare formulations as described in Protocol 4.1.
-
Accurately weigh a small amount (5-10 mg) of the formulation into a DSC sample pan.
-
Place the sample pan in the Photo-DSC cell.
-
Equilibrate the sample at a constant temperature (e.g., 25°C).
-
Expose the sample to UV radiation of a specific wavelength and intensity through the Photo-DSC's light source.
-
Record the heat flow as a function of time during the photopolymerization reaction.
-
The resulting exotherm is proportional to the rate of polymerization.
-
Integrate the area under the exotherm to determine the total heat of polymerization, which is related to the degree of conversion.
-
Compare the peak exotherm, time to reach the peak, and total heat of polymerization for the different formulations.
Visualization of Workflow and Mechanisms
The following diagrams illustrate the general experimental workflow and the proposed mechanism of action.
Caption: Generalized workflow for evaluating synergist performance.
Caption: Proposed mechanism of synergism with an amine.
Application Notes and Protocols for UV-Curable Inks Formulated with 2,2-Dimethyl-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV)-curable inks offer significant advantages over traditional solvent-based inks, including rapid curing, high print quality, and reduced environmental impact due to the absence of volatile organic compounds (VOCs). The curing process is initiated by photoinitiators that, upon absorption of UV light, generate reactive species to polymerize the ink formulation. This document provides detailed application notes and protocols for the formulation of UV-curable inks using 2,2-Dimethyl-1-phenylbutan-1-one as a photoinitiator.
This compound is a Type I photoinitiator belonging to the α-hydroxyketone class. These types of photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals, which then initiate the polymerization of acrylate or methacrylate-functionalized oligomers and monomers in the ink formulation.
Components of UV-Curable Inks
A typical UV-curable ink formulation consists of the following components:
-
Oligomers and Monomers: These form the backbone of the cured ink film and largely determine its physical properties such as flexibility, adhesion, and chemical resistance.
-
Photoinitiators: These are crucial for initiating the curing process upon exposure to UV light.
-
Colorants: Pigments and dyes provide the desired color to the ink.
-
Additives: These are incorporated to enhance specific properties such as flow, wetting, and adhesion.
Role of this compound
This compound is an effective photoinitiator for free-radical polymerization. Its selection in a formulation is guided by its absorption spectrum, which should overlap with the emission spectrum of the UV light source used for curing. While a specific UV absorption spectrum for this compound was not found in the available literature, α-hydroxyketones typically exhibit strong absorption in the short-wave UV range (200-300 nm), making them efficient for surface curing.
For deep or pigmented ink layers, it is often beneficial to use a combination of photoinitiators. For instance, combining an α-hydroxyketone like this compound with a benzophenone-type photoinitiator that absorbs at longer wavelengths (300-400 nm) can ensure both excellent surface and through-cure.
Example Formulations
The following tables provide example formulations for different types of UV-curable inks. While these formulations do not specifically list this compound, they feature other α-hydroxyketone and related photoinitiators, offering a solid starting point for development. The concentration of this compound would typically range from 1% to 6% by weight, depending on the desired curing speed and ink film thickness.
Table 1: Example Formulation for a UV-Curable Overprint Varnish (OPV)
| Component | Chemical Class | Weight (%) |
| Epoxy Acrylate | Oligomer | 30 |
| Glyceryl Propoxy Triacrylate (GPTA) | Monomer | 30 |
| Tripropylene Glycol Diacrylate (TPGDA) | Monomer | 24 |
| Amine Modified Polyether Acrylate | Oligomer | 10 |
| Polyether Tetra-acrylate | Oligomer | 5 |
| α-Hydroxyketone Photoinitiator | Photoinitiator | 1-5 |
| Silicone Hexa-acrylate | Additive (Slip) | 0.5 |
| Leveling Agent | Additive | 0.5 |
Table 2: Example Formulation for a UV-Curable Flexographic Ink
| Component | Chemical Class | Weight (%) |
| Pigment Concentrate | Colorant | 15-35 |
| Epoxy Acrylate | Oligomer | 20-40 |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer | 10-25 |
| α-Hydroxyketone Photoinitiator | Photoinitiator | 2-6 |
| Benzophenone Derivative | Photoinitiator | 2-4 |
| Amine Synergist | Co-initiator | 1-3 |
| Stabilizers and Additives | Additives | 1-2 |
Table 3: Performance of Different Photoinitiator Systems in a Blue Offset Ink
| Photoinitiator System (at 4% total concentration) | Tack-Free Time (s) | Deep-Layer Curing Rate (%) | Pencil Hardness | Adhesion (Grade) |
| 1-Hydroxycyclohexyl Phenyl Ketone (α-hydroxyketone) | 8.5 | 72 | 1H | 2 |
| Benzophenone (BP) + Triethanolamine (TEA) | >15 | 80 | HB | 3 |
| α-Hydroxyketone + BP (1:1 ratio) | 5.8 | >95 | 2H | 1 |
Experimental Protocols
Ink Formulation and Preparation
-
Premixing: In a suitable mixing vessel, combine the oligomers and monomers at the desired ratios.
-
Pigment Dispersion (for colored inks): If using pigments, create a pigment concentrate by dispersing the pigment in a portion of the monomer/oligomer blend using a high-shear mixer or a three-roll mill until the desired particle size is achieved.
-
Addition of Photoinitiator: Dissolve the this compound and any other co-initiators in the resin blend with gentle stirring. Warming the mixture slightly (to around 40-50°C) can aid in the dissolution of solid photoinitiators.
-
Addition of Additives: Incorporate any additives, such as leveling agents, defoamers, or slip agents, with continued stirring until the mixture is homogeneous.
-
Filtration: Filter the final ink formulation through an appropriate mesh filter to remove any agglomerates or impurities.
Curing Performance Evaluation
-
Sample Preparation: Apply a thin film of the formulated ink onto the desired substrate using a wire-wound bar or a drawdown coater to achieve a consistent film thickness.
-
UV Curing: Pass the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp) on a conveyor belt. The UV dose can be varied by changing the belt speed or the lamp intensity.
-
Curing Speed Assessment (Tack-Free Time): Immediately after curing, gently touch the surface of the ink with a cotton ball or a piece of paper. The tack-free time is the minimum time required for the surface to be free of any stickiness. Alternatively, the maximum conveyor belt speed at which the ink is fully cured can be determined.
Physical Property Testing of Cured Ink Film
-
Pencil Hardness Test (ASTM D3363):
-
A set of calibrated pencils of varying hardness (from 6B to 6H) is used.
-
The pencil is held at a 45-degree angle to the cured ink surface and pushed forward with uniform pressure.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface.
-
-
Adhesion Test (Cross-Hatch Test - ASTM D3359):
-
Use a cross-hatch cutter to make a grid of perpendicular cuts through the cured ink film to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down.
-
Rapidly pull the tape off at a 180-degree angle.
-
Evaluate the adhesion based on the amount of ink removed from the grid. The results are rated on a scale from 5B (no detachment) to 0B (more than 65% detachment).
-
Visualizations
Caption: Experimental workflow for UV-curable ink formulation and testing.
Caption: Free-radical photoinitiation pathway for UV curing.
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing Efficiency of Phenyl Ketone Photoinitiators
Disclaimer: The information provided in this guide is based on general principles for phenyl ketone photoinitiators. The specific compound 2,2-Dimethyl-1-phenylbutan-1-one is not a widely documented photoinitiator, and therefore, the following recommendations are based on commonly used, structurally similar compounds like 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) and 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173).
Troubleshooting Guide
This guide addresses common issues encountered during the UV curing process with phenyl ketone photoinitiators.
| Problem | Potential Cause | Recommended Solution |
| Tacky or Wet Surface After Curing | Oxygen Inhibition: Oxygen in the air can quench the free radicals generated by the photoinitiator, preventing complete polymerization at the surface.[1][2] | - Increase the UV light intensity to generate radicals faster than oxygen can diffuse into the coating.[2] - Use a nitrogen blanket to create an inert curing environment.[2] - Increase the photoinitiator concentration to create a sacrificial amount of radicals to react with oxygen.[2] - Employ co-initiators like amines or thiols that can reduce the effects of oxygen inhibition.[2] |
| Insufficient UV Dose: The total amount of UV energy reaching the surface is too low. | - Decrease the conveyor speed to increase exposure time.[3] - Increase the lamp power. - Ensure the UV lamp is at the correct distance from the substrate.[4] | |
| Incorrect Wavelength: The UV lamp's spectral output does not sufficiently overlap with the photoinitiator's absorption spectrum.[4][5] | - Use a UV source with a spectral output that matches the photoinitiator's absorption peak. Phenyl ketones typically absorb in the UVA range.[6] - Consider using a blend of photoinitiators to cover a broader wavelength range.[7] | |
| Poor Through-Cure or Adhesion | UV Light Blockage: Pigments, fillers, or a high concentration of the photoinitiator itself can prevent UV light from penetrating the full depth of the coating.[4][8] | - Reduce the concentration of the photoinitiator.[9] - Use a photoinitiator with a lower extinction coefficient at the curing wavelength. - For pigmented systems, select a photoinitiator that absorbs at longer wavelengths where the pigment's absorption is lower.[10] |
| Incompatible Formulation: The photoinitiator may not be suitable for the specific monomer or oligomer system.[4] | - Consult the technical data sheets for both the photoinitiator and the resin to ensure compatibility. | |
| Substrate Contamination: The surface of the substrate may have contaminants like oil or dust that interfere with adhesion.[4] | - Ensure the substrate is properly cleaned and pre-treated before coating. | |
| Yellowing of the Cured Material | Photoinitiator Byproducts: Some photoinitiators can form colored byproducts upon photolysis. | - Select a non-yellowing photoinitiator, such as 1-Hydroxycyclohexyl phenyl ketone.[11][12] - Optimize the curing conditions to ensure complete reaction of the photoinitiator. |
| Inconsistent Curing Results | Fluctuations in UV Lamp Output: The intensity of the UV lamp can decrease over time or fluctuate.[3][4] | - Regularly check the lamp output with a radiometer.[3][4] - Clean the lamp reflectors and quartz windows.[13][14] - Replace aging lamps.[3][13] |
| Variations in Ambient Conditions: Changes in temperature and humidity can affect the viscosity and reactivity of the formulation.[3] | - Maintain a controlled environment in the curing area. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a phenyl ketone photoinitiator?
A1: The ideal concentration depends on several factors, including the film thickness, the presence of pigments, and the desired cure speed. Generally, a higher concentration leads to a faster surface cure but can hinder deep-section curing due to light absorption.[8][15] It is recommended to start with the manufacturer's suggested concentration and optimize through a ladder study. For thick sections, a lower concentration may be beneficial to allow for deeper UV penetration.[9]
Q2: How does the UV light source affect the curing efficiency?
A2: The efficiency of the photoinitiator is directly related to how well its absorption spectrum matches the emission spectrum of the UV lamp.[5][16] Phenyl ketone photoinitiators typically have absorption peaks in the UVA range (around 320-380 nm). Using a lamp that emits strongly in this range will lead to more efficient radical generation and faster curing. Mismatched spectra can result in incomplete curing.[4]
Q3: What is oxygen inhibition and how can I mitigate it?
A3: Oxygen inhibition is a common issue in free-radical polymerization where atmospheric oxygen reacts with the initiating and propagating radicals, terminating the polymerization chain.[1][17] This often results in a tacky or under-cured surface. To mitigate this, you can:
-
Increase the light intensity to generate an excess of free radicals.[1]
-
Cure in an inert atmosphere, such as under a nitrogen blanket.[2]
-
Increase the photoinitiator concentration.[2]
-
Add oxygen scavengers like amines or thiols to the formulation.[2]
Q4: Can I use a phenyl ketone photoinitiator in pigmented or filled systems?
A4: Yes, but with careful consideration. Pigments and fillers can scatter and absorb UV light, reducing the amount of energy that reaches the photoinitiator.[4] For pigmented systems, it is often advantageous to use a photoinitiator that has some absorption at longer wavelengths where the pigment's absorption is lower. A blend of photoinitiators can also be effective.[7]
Q5: How can I measure the degree of cure?
A5: Several methods can be used to determine the degree of cure:
-
Surface Tackiness: A simple qualitative test is to check for a tack-free surface. This can be done with a fingernail or cotton ball test.[14][18]
-
Solvent Rub Test: The resistance of the cured film to a solvent like acetone or methyl ethyl ketone (MEK) can indicate the degree of crosslinking.[18]
-
FTIR Spectroscopy: This analytical technique can be used to monitor the disappearance of the reactive functional groups (e.g., acrylate double bonds) to quantify the degree of conversion.[18]
-
Hardness Measurement: The pencil hardness or pendulum hardness of the cured film can be correlated with the degree of cure.
Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration
-
Preparation of Formulations: Prepare a series of formulations with varying concentrations of the photoinitiator (e.g., 0.5%, 1%, 2%, 3%, 4% by weight). Ensure all other components of the formulation remain constant.
-
Sample Application: Apply a consistent film thickness of each formulation onto the desired substrate.
-
Curing: Pass each sample under the UV lamp at a fixed conveyor speed and lamp intensity.
-
Evaluation: Assess the degree of cure for each sample using one or more of the methods described in Q5.
-
Analysis: Plot the curing performance metric (e.g., solvent rubs, hardness) against the photoinitiator concentration to determine the optimal level.
Protocol 2: Evaluating the Effect of UV Light Intensity
-
Formulation Preparation: Prepare a batch of the formulation with the optimal photoinitiator concentration determined in Protocol 1.
-
Sample Application: Apply a consistent film thickness of the formulation onto multiple identical substrates.
-
Curing at Varying Intensities: Cure each sample under the UV lamp at different intensities. This can be achieved by adjusting the lamp power or the distance between the lamp and the substrate.
-
Evaluation: Measure the degree of cure for each sample.
-
Analysis: Correlate the UV intensity with the curing performance to identify the most efficient setting.
Visualizations
Photoinitiation Mechanism
Caption: Simplified mechanism of photoinitiation via Norrish Type I cleavage.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common UV curing problems.
Interplay of Curing Parameters
Caption: Relationship between key parameters and curing outcomes.
References
- 1. radtech.org [radtech.org]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. goodiuv.com [goodiuv.com]
- 4. goodiuv.com [goodiuv.com]
- 5. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 8. uvebtech.com [uvebtech.com]
- 9. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. nbinno.com [nbinno.com]
- 12. cartrite.co.uk [cartrite.co.uk]
- 13. flintgrp.com [flintgrp.com]
- 14. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uvebtech.com [uvebtech.com]
Technical Support Center: Troubleshooting Incomplete Polymerization with 2,2-Dimethyl-1-phenylbutan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-1-phenylbutan-1-one as a photoinitiator. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during photopolymerization experiments, particularly incomplete curing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a photoinitiator?
This compound is a Type I photoinitiator, belonging to the alpha-hydroxy ketone class of compounds. Upon exposure to ultraviolet (UV) light of the appropriate wavelength, it undergoes a process called photocleavage. This process generates highly reactive free radicals that initiate the polymerization of monomers and oligomers in the formulation, leading to the formation of a solid polymer.
Q2: What is the optimal concentration of this compound to use in my formulation?
The optimal concentration can vary depending on the specific resin system, the thickness of the sample, and the desired cure speed. However, a general starting point is between 0.1% and 5.0% by weight. It is crucial to optimize the concentration for your specific application, as both too little and too much photoinitiator can lead to incomplete polymerization.
Q3: What is the ideal UV wavelength for activating this compound?
As an alpha-hydroxy ketone, this compound typically exhibits strong UV absorption in the range of 250-380 nm. For efficient curing, it is essential to use a UV light source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator. A medium-pressure mercury lamp or a UV-LED lamp with an output in the 365 nm range is often a suitable choice.
Q4: Can oxygen in the atmosphere affect my polymerization reaction?
Yes, atmospheric oxygen can significantly inhibit free-radical polymerization, a phenomenon known as oxygen inhibition. Oxygen can scavenge the initiating free radicals, leading to incomplete surface curing and a tacky or sticky final product.
Q5: How can I determine the degree of conversion or the extent of polymerization in my samples?
Several analytical techniques can be used to measure the degree of conversion. A common and effective method is Fourier-Transform Infrared (FTIR) spectroscopy.[1][2] By monitoring the decrease in the characteristic absorption peak of the reactive monomer functional groups (e.g., the C=C double bond in acrylates at around 1637 cm⁻¹), the extent of polymerization can be quantified.[2]
Troubleshooting Guide for Incomplete Polymerization
Incomplete polymerization can manifest as a soft or gummy polymer, a tacky surface, or a lack of solidification altogether. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: The entire sample remains liquid or is very soft.
This issue often points to a fundamental problem with the initiation of the polymerization process.
Caption: Troubleshooting workflow for systemic polymerization failure.
| Potential Cause | Recommended Action |
| Incorrect Photoinitiator Concentration | Verify calculations and ensure accurate measurement of this compound. Prepare a concentration gradient (e.g., 0.1%, 0.5%, 1%, 2%, 5% by weight) to determine the optimal concentration for your system. |
| Inappropriate UV Light Source | Confirm that the emission spectrum of your UV lamp overlaps with the absorption spectrum of the photoinitiator. For this compound, a light source with a strong output in the 250-380 nm range is recommended. Also, check the age and intensity of your UV lamp, as bulb intensity can decrease over time. |
| Insufficient Light Exposure | Increase the exposure time or the intensity of the UV light. Be aware that excessive heat from the lamp can sometimes inhibit polymerization in certain systems. |
| Component Incompatibility | Ensure that other components in your formulation (e.g., monomers, oligomers, fillers, pigments) do not strongly absorb UV light at the same wavelength as the photoinitiator, as this can hinder its activation. Some components may also act as inhibitors. |
Problem 2: The bulk of the sample is cured, but the surface remains tacky or sticky.
This is a classic symptom of oxygen inhibition, where atmospheric oxygen prevents complete polymerization at the air-interface.
Caption: Strategies to mitigate oxygen inhibition for a tack-free surface.
| Potential Cause | Recommended Action |
| Oxygen Inhibition | 1. Inert Atmosphere: Curing the sample in an inert environment, such as a nitrogen-purged glovebox, is a highly effective method to eliminate oxygen.[3] 2. Barrier Coating: Applying a transparent barrier, such as a PET film, on top of the liquid resin before curing can prevent oxygen from reaching the surface. 3. Formulation Modification: Incorporate oxygen scavengers, such as certain amines or thiols, into your formulation. These additives can help to consume dissolved oxygen. 4. Increased Light Intensity: Using a higher intensity UV source can generate free radicals at a faster rate, which can help to overcome the inhibitory effects of oxygen.[4] |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and their effects on photopolymerization outcomes. These values are intended as a general guide and may require optimization for your specific system.
Table 1: Influence of Photoinitiator Concentration on Cure Depth
| Photoinitiator Concentration (wt%) | Typical Cure Depth (mm) | Observations |
| < 0.1 | Low (<0.5) | Insufficient radical generation for effective polymerization. |
| 0.1 - 1.0 | Moderate (0.5 - 2.0) | Often an optimal range for balancing cure depth and through-cure. |
| 1.0 - 5.0 | High (can exceed 2.0) | Can lead to rapid surface cure, which may shield the underlying layers from UV light, reducing overall cure depth in thick samples. |
| > 5.0 | Decreasing | At very high concentrations, the photoinitiator itself can act as a UV filter, hindering light penetration and reducing cure depth. |
Note: Cure depth is highly dependent on the resin system, light intensity, and exposure time.
Table 2: Effect of Light Intensity on Polymerization Rate
| Light Intensity (mW/cm²) | Typical Polymerization Rate | Observations |
| Low (<10) | Slow | May result in incomplete conversion, especially in the presence of oxygen. |
| Medium (10 - 100) | Moderate | Generally provides a good balance between cure speed and polymer properties. |
| High (>100) | Fast | Can significantly reduce cure times but may lead to increased shrinkage and stress in the final polymer. In some cases, very high intensities can lead to a decrease in radical efficiency. |
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator Concentration
-
Preparation of Stock Solutions: Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 wt%). Ensure the photoinitiator is fully dissolved in the monomer/oligomer blend.
-
Sample Preparation: For each concentration, dispense a consistent volume of the formulation into a mold of a defined thickness (e.g., a 2 mm deep silicone mold).
-
UV Curing: Expose each sample to a UV light source with a consistent intensity and for a fixed duration.
-
Assessment of Cure:
-
Qualitative: After curing, assess the physical state of the polymer. Note if it is fully cured, soft, or tacky.
-
Quantitative (Cure Depth): For samples that have solidified, carefully remove them from the mold and measure the thickness of the cured portion using calipers.
-
-
Analysis: Plot the cure depth as a function of photoinitiator concentration to identify the optimal range for your system.
Protocol 2: Measuring the Degree of Conversion using FTIR Spectroscopy
-
Uncured Sample Spectrum: Place a small drop of the uncured liquid formulation between two KBr plates. Obtain the FTIR spectrum. Identify the absorbance peak corresponding to the reactive functional group (e.g., C=C stretch for acrylates at ~1637 cm⁻¹).
-
Cured Sample Preparation: Prepare a thin film of your formulation on a suitable substrate and cure it under the desired conditions.
-
Cured Sample Spectrum: Obtain the FTIR spectrum of the cured film.
-
Calculation of Degree of Conversion (DC): The DC can be calculated using the following formula, often using an internal reference peak that does not change during polymerization (e.g., a C=O peak):
DC (%) = [1 - (A_cured / A_uncured)] * 100
Where:
-
A_cured = Absorbance of the reactive functional group peak in the cured sample.
-
A_uncured = Absorbance of the reactive functional group peak in the uncured sample.
For more accurate results, the peak areas can be normalized to a reference peak.
-
Signaling Pathways and Mechanisms
Photocleavage of this compound
This compound is a Norrish Type I photoinitiator. Upon absorption of UV radiation, the molecule is promoted to an excited state and undergoes cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process generates two distinct free radicals, a benzoyl radical and a tertiary alkyl radical, both of which can initiate polymerization.
Caption: Photoinitiation mechanism of this compound.
References
Technical Support Center: Optimizing Depth of Cure with 2,2-Dimethyl-1-phenylbutan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the depth of cure in photopolymerization experiments using the photoinitiator 2,2-Dimethyl-1-phenylbutan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization that can limit the depth of cure.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or shallow cure | Suboptimal Photoinitiator Concentration: The concentration of this compound is either too low to generate sufficient free radicals or too high, causing a light-filtering effect at the surface. | Systematically vary the concentration of the photoinitiator to find the optimal level. Start with a concentration range of 0.5% to 2% by weight and evaluate the depth of cure at each concentration. An optimal concentration that maximizes cure depth will be observed; exceeding this concentration can lead to a decrease in cure depth.[1] |
| Inadequate Light Intensity or Exposure Time: The light source may not be providing enough energy to activate the photoinitiator throughout the desired depth of the sample. | Increase the intensity of the UV light source or extend the exposure time. The depth of cure is directly proportional to the total energy dose received by the resin. | |
| Mismatch between Light Source and Photoinitiator Absorption: The emission spectrum of the UV lamp may not sufficiently overlap with the absorption spectrum of this compound. | Ensure your UV light source emits strongly in the UV-A range (typically 320-400 nm), where aromatic ketones like this compound exhibit maximum absorption. | |
| Oxygen Inhibition: Oxygen present at the surface of the resin can scavenge free radicals, preventing polymerization and resulting in a tacky or uncured surface layer. | While this primarily affects surface cure, severe inhibition can give the appearance of a shallow overall cure. Consider working in an inert atmosphere (e.g., nitrogen blanket) or using additives that consume oxygen. | |
| Surface Cured, but Interior Remains Liquid | Light Attenuation: The resin formulation itself or the high concentration of the photoinitiator is absorbing too much light at the surface, preventing it from penetrating deeper into the sample. | Decrease the photoinitiator concentration if it is above the optimal level. If the resin contains UV-absorbing additives or fillers, consider reducing their concentration or using materials that are more transparent to UV light. |
| Formation of a "Dead Zone": At very high photoinitiator concentrations, a highly cross-linked surface layer can form rapidly, which then blocks light from reaching the underlying material. | Optimize the photoinitiator concentration as described above. A lower, more optimal concentration will lead to a more uniform cure throughout the material. | |
| Inconsistent Curing Results | Inhomogeneous Mixing: The photoinitiator may not be uniformly dissolved or dispersed in the resin, leading to localized areas of poor curing. | Ensure thorough mixing of the photoinitiator into the resin until it is completely dissolved. Gentle heating and mechanical stirring can aid in this process. |
| Fluctuations in Light Source Intensity: An aging or unstable UV lamp can lead to variable curing results between experiments. | Regularly check the output of your UV lamp with a radiometer to ensure consistent intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to maximize the depth of cure?
A1: The optimal concentration is highly dependent on the specific resin system, the thickness of the sample, and the intensity of the light source. However, a general starting range for optimization is between 0.5% and 2% by weight of the resin. It is crucial to perform a concentration ladder study to determine the exact optimum for your specific experimental conditions. Exceeding the optimal concentration will likely decrease the depth of cure due to the light-filtering effect.[1]
Q2: What type of photoinitiator is this compound, and how does it work?
A2: this compound is a Norrish Type I photoinitiator. Upon absorption of UV light, it undergoes α-cleavage, a process where the bond between the carbonyl group and the adjacent carbon atom breaks, forming two free radicals. These free radicals then initiate the polymerization of the monomer units in the resin.
Caption: Norrish Type I Photoinitiation Mechanism.
Q3: What is the ideal wavelength of UV light to use with this compound?
A3: Aromatic ketone photoinitiators like this compound typically have their primary absorption peaks in the UV-A region of the electromagnetic spectrum (320-400 nm). Therefore, a UV light source with a strong emission peak within this range will be most effective for initiating polymerization.
Q4: How can I measure the depth of cure in my experiments?
A4: A common and straightforward method is the "scrape test," which is also the basis for the ISO 4049 standard for dental composites. A detailed protocol is provided in the "Experimental Protocols" section below. Other methods include hardness testing at different depths (microhardness profiling) or using spectroscopic techniques to measure the degree of conversion as a function of depth.
Q5: Can I use this compound in combination with other photoinitiators?
A5: Yes, it is common practice to use a blend of photoinitiators to optimize both surface and through-cure. For instance, you could combine this compound with a photoinitiator that is more sensitive to longer wavelengths to enhance curing at greater depths.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration of this compound that yields the maximum depth of cure for a specific resin formulation.
Materials:
-
Resin (e.g., acrylate, methacrylate, or epoxy-based)
-
This compound
-
A series of small, transparent molds of a fixed depth (e.g., 5 mm deep cylindrical molds)
-
UV curing system with a consistent light output
-
Micrometer or caliper for measuring cured depth
-
Spatula
Procedure:
-
Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% by weight). Ensure the photoinitiator is completely dissolved in the resin for each formulation.
-
Fill a mold with the first formulation.
-
Expose the sample to a fixed dose of UV light (consistent intensity and duration for all samples).
-
After curing, carefully remove the sample from the mold.
-
Gently scrape away any uncured resin from the bottom of the sample with a spatula.
-
Measure the thickness of the cured portion using a micrometer or caliper. This is the depth of cure.
-
Repeat steps 2-6 for each of the prepared formulations, ensuring at least three replicates for each concentration.
-
Plot the average depth of cure as a function of the photoinitiator concentration. The peak of this curve will indicate the optimal concentration.
Caption: Workflow for Optimizing Photoinitiator Concentration.
Protocol 2: Measurement of Depth of Cure (Adapted from ISO 4049)
Objective: To obtain a standardized measurement of the depth of cure for a given photopolymerizable formulation.
Materials:
-
Resin formulation containing this compound
-
Cylindrical mold (e.g., 8 mm in height, 4 mm in diameter)
-
Glass slide
-
Transparent matrix strip (e.g., Mylar®)
-
UV curing unit
-
Plastic spatula
-
Micrometer or caliper
Procedure:
-
Place the cylindrical mold on the glass slide.
-
Fill the mold with the resin formulation, avoiding air bubbles.
-
Place the transparent matrix strip on top of the resin-filled mold.
-
Position the light guide of the UV curing unit as close as possible to the matrix strip.
-
Irradiate the sample for the desired amount of time.
-
Immediately after irradiation, remove the mold from the glass slide.
-
Carefully remove the cured resin cylinder from the mold.
-
With the plastic spatula, gently scrape away the uncured material from the bottom of the cylinder (the side that was in contact with the glass slide).
-
Measure the height of the remaining cured cylinder to the nearest 0.01 mm using the micrometer or caliper.
-
The depth of cure is half of this measured height.
Caption: Measurement of Depth of Cure (Scrape Test).
References
Technical Support Center: Minimizing Yellowing in Polymers Initiated by 2,2-Dimethyl-1-phenylbutan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing yellowing in polymers initiated with 2,2-Dimethyl-1-phenylbutan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization that can lead to polymer yellowing.
| Issue | Potential Cause | Recommended Action |
| Initial Yellowing (Post-Cure) | High concentration of this compound. | Optimize the photoinitiator concentration. Start with the lowest effective concentration and incrementally increase as needed for the desired cure speed. |
| Over-curing (excessive UV exposure). | Reduce the UV dose (intensity or time). Ensure the UV source is appropriate for the absorption spectrum of the photoinitiator. | |
| Formation of chromophoric byproducts from photoinitiator cleavage. | Consider using a co-initiator or a different photoinitiator known for low yellowing, such as a phosphine oxide type. | |
| Yellowing Over Time (Aging) | Post-cure degradation of the polymer backbone or residual photoinitiator. | Incorporate UV absorbers and Hindered Amine Light Stabilizers (HALS) into the formulation to protect the cured polymer from long-term UV degradation.[1] |
| Oxidation of the polymer matrix or additives. | Use antioxidants in the formulation. Consider processing in an inert atmosphere (e.g., nitrogen) to minimize oxidation during curing.[1] | |
| Thermal degradation. | Avoid exposing the cured polymer to high temperatures. If high-temperature application is necessary, select thermally stable base resins and additives. | |
| Inconsistent Yellowing | Non-uniform UV exposure. | Ensure even UV intensity across the entire surface of the polymer. Check the condition and calibration of the UV lamps. |
| Incomplete mixing of components. | Thoroughly mix the resin, photoinitiator, and any additives to ensure a homogeneous formulation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it initiate polymerization?
This compound is a Norrish Type I photoinitiator. Upon exposure to UV light, it undergoes α-cleavage to generate two free radicals that initiate the polymerization of monomers and oligomers.
Q2: Why does my polymer turn yellow after curing with this compound?
Yellowing can occur due to the formation of chromophoric (color-causing) byproducts from the photoinitiator itself after it cleaves.[1] Additionally, factors like excessive UV exposure, high photoinitiator concentration, and oxidation can contribute to yellowing.[1]
Q3: How can I reduce the initial yellowing of my polymer?
To reduce initial yellowing, you can:
-
Optimize Photoinitiator Concentration: Use the minimum amount of this compound required for a complete cure.
-
Control UV Exposure: Avoid excessive UV doses. The goal is to provide enough energy for complete polymerization without causing unnecessary degradation.
-
Use Light Stabilizers: Incorporate UV absorbers and HALS to mitigate the effects of UV radiation.[1]
Q4: My polymer looks good after curing, but turns yellow over time. What is happening?
This is likely due to long-term degradation caused by exposure to UV light, heat, and oxygen.[1] Residual photoinitiator fragments and the polymer backbone itself can degrade, leading to the formation of yellowing species. The use of a stabilizer package including UV absorbers and antioxidants is crucial for long-term color stability.
Q5: Are there alternative photoinitiators that are less prone to yellowing?
Yes, several classes of photoinitiators are known for their low yellowing properties. These include:
-
Acylphosphine Oxides (e.g., TPO): These are known for their excellent photobleaching properties, meaning the yellow color that may initially form can fade over time.
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Bisacylphosphine Oxides (BAPO): Similar to TPO, these are effective for clear and pigmented systems with minimal yellowing.[1]
Experimental Protocols
Protocol 1: Evaluation of Polymer Yellowing using Accelerated Weathering
Objective: To assess the long-term color stability of a polymer initiated with this compound.
Methodology:
-
Sample Preparation: Prepare polymer films or plaques of a standardized thickness. Create a control sample stored in the dark and protected from environmental factors.
-
Accelerated Weathering: Expose the test samples in a QUV accelerated weathering tester according to ASTM G154. A common cycle is 8 hours of UV-A or UV-B exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at 50°C.
-
Color Measurement: At specified intervals (e.g., 0, 100, 250, 500, 1000 hours), measure the color of the samples using a spectrophotometer or colorimeter.
-
Data Analysis: Calculate the change in yellowness index (ΔYI) according to ASTM E313 or the color change (ΔE) in the CIE Lab color space.
Protocol 2: Quantitative Analysis of Color Change
Objective: To quantify the yellowing of a polymer sample.
Methodology:
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter using a standard white tile.
-
Measurement: Place the polymer sample in the instrument and measure the tristimulus values (X, Y, Z).
-
Yellowness Index (YI) Calculation: Calculate the Yellowness Index according to ASTM E313 using the appropriate formula for the instrument and illuminant/observer conditions.
-
CIE Lab* Color Space Analysis: Convert the tristimulus values to L, a, and b* coordinates. The b* value is a measure of the yellow-blue color axis, with a positive b* indicating a yellower color. The total color difference (ΔE) between an exposed sample and a control can be calculated as: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
Visualizations
Caption: Photoinitiation mechanism of this compound.
Caption: Factors contributing to polymer yellowing.
Caption: Experimental workflow for evaluating polymer yellowing.
References
Technical Support Center: Addressing Solubility of 2,2-Dimethyl-1-phenylbutan-1-one in Monomers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the photoinitiator 2,2-Dimethyl-1-phenylbutan-1-one in various monomer formulations.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the dissolution of this compound in your monomer systems.
Problem: The photoinitiator is not dissolving or is precipitating out of the solution.
-
Initial Assessment:
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Has the correct concentration of the photoinitiator been used?
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Is the monomer at the appropriate temperature for dissolution?
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Has sufficient mixing time and intensity been applied?
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a non-polar aromatic ketone. According to the principle of "like dissolves like," it will exhibit better solubility in non-polar to moderately polar organic solvents and monomers. Its solubility in highly polar or aqueous environments is expected to be low.
Q2: I'm observing undissolved particles of the photoinitiator in my acrylate/methacrylate monomer. What should I do first?
First, ensure that you are using an appropriate concentration of the photoinitiator. Exceeding its solubility limit at a given temperature will result in undissolved particles. We recommend starting with a low concentration and gradually increasing it. Gentle heating (e.g., to 40-50°C) and vigorous stirring can significantly aid dissolution. Be cautious not to initiate premature polymerization with excessive heat.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common and effective strategy. The choice of co-solvent is critical and should be based on its compatibility with both the photoinitiator and the monomer system, as well as its potential impact on the final polymer properties.
Q4: What are some suitable co-solvents for dissolving this compound in acrylate or methacrylate monomers?
For non-polar to moderately polar acrylate and methacrylate monomers, consider using co-solvents such as:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl acetate, Butyl acetate
-
Aromatic Hydrocarbons: Toluene, Xylene (use with caution due to potential health and environmental concerns)
It is crucial to use the minimum amount of co-solvent necessary to achieve dissolution, as excessive amounts can affect the polymerization kinetics and the mechanical properties of the cured polymer.
Q5: How do I perform a simple solubility test for this compound in my monomer?
A straightforward method is to prepare a series of vials with a fixed volume of your monomer. Add incrementally increasing amounts of the photoinitiator to each vial. Stir or agitate the vials at a constant temperature until no more solid dissolves, and a saturated solution with excess solid is observed. This will give you a qualitative or semi-quantitative understanding of the solubility limit.
Q6: My formulation becomes cloudy after adding the photoinitiator, even with a co-solvent. What could be the cause?
Cloudiness, or turbidity, can indicate several issues:
-
Incompatibility: The co-solvent may not be fully miscible with your monomer system, leading to phase separation.
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Contamination: Moisture or other impurities in your monomer or co-solvent can reduce the solubility of the non-polar photoinitiator.
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Temperature Effects: A decrease in temperature after initial dissolution can cause the photoinitiator to precipitate out of the solution.
Q7: Will undissolved photoinitiator particles affect the photopolymerization process?
Yes, undissolved photoinitiator can lead to several problems:
-
Inconsistent Curing: Non-uniform distribution of the initiator will result in localized areas of uncured or partially cured resin.
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Reduced Mechanical Properties: The undissolved particles can act as stress concentrators, weakening the final polymer.
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Optical Defects: In applications requiring optical clarity, undissolved particles will cause light scattering and reduce transparency.
Q8: Are there alternative photoinitiators with better solubility in common monomers?
Yes, several alternative photoinitiators offer improved solubility profiles. The choice will depend on the specific monomer system and the desired curing characteristics. Some classes of photoinitiators known for better solubility include:
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Liquid Photoinitiators: These are inherently easier to incorporate into formulations.
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Acylphosphine Oxides (APOs): Some APOs exhibit good solubility in a wide range of monomers.
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Blends of Photoinitiators: Commercially available blends are often formulated to provide a good balance of solubility and reactivity.
When selecting an alternative, consider its absorption spectrum to ensure it matches the output of your UV light source.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |
| Appearance | Solid | General Knowledge |
| Polarity | Non-polar | Based on chemical structure |
Table 2: Qualitative Solubility of this compound in Common Monomers (Estimated)
| Monomer | Polarity | Expected Solubility |
| Methyl Methacrylate (MMA) | Moderately Polar | Moderate to Good |
| Ethyl Acrylate (EA) | Moderately Polar | Moderate to Good |
| 2-Hydroxyethyl Methacrylate (HEMA) | Polar | Poor to Moderate |
| Isobornyl Acrylate (IBOA) | Non-polar | Good |
Note: This table provides estimated solubilities based on chemical principles. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To determine the approximate solubility of this compound in a specific monomer at a given temperature.
Materials:
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This compound
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Monomer of interest
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Small glass vials with caps
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Magnetic stirrer and stir bars (or vortex mixer)
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Spatula
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Analytical balance
Procedure:
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Label a series of five glass vials.
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Using a pipette, add 10 mL of the monomer to each vial.
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Weigh out increasing amounts of this compound (e.g., 0.1 g, 0.2 g, 0.3 g, 0.4 g, 0.5 g) and add to the corresponding vials.
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Place a small stir bar in each vial and place them on a magnetic stirrer.
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Stir the solutions at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 1 hour).
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Visually inspect each vial for the presence of undissolved solid.
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The vial with the highest concentration of photoinitiator that shows complete dissolution represents the approximate solubility limit under these conditions.
Caption: Experimental workflow for qualitative solubility determination.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To effectively dissolve this compound in a monomer using a co-solvent.
Materials:
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This compound
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Monomer of interest
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Selected co-solvent (e.g., acetone)
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Glass beaker
-
Magnetic stirrer and stir bar
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Pipettes
Procedure:
-
Weigh the desired amount of this compound and place it in the beaker.
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Add a minimal amount of the selected co-solvent (e.g., 1-5% of the total monomer volume) to the beaker.
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Stir the mixture until the photoinitiator is completely dissolved in the co-solvent.
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Slowly add the monomer to the co-solvent/initiator solution while continuously stirring.
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Continue stirring until a homogenous solution is obtained.
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Visually inspect for any signs of precipitation or cloudiness. If observed, a small, incremental addition of the co-solvent may be necessary.
Caption: Workflow for improving solubility with a co-solvent.
Technical Support Center: 2,2-Dimethyl-1-phenylbutan-1-one Initiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoinitiator 2,2-Dimethyl-1-phenylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the initiation efficiency of this compound?
A1: For Norrish Type I photoinitiators like this compound, temperature can have a multifaceted effect on the overall initiation efficiency. The initiation process involves the absorption of UV light followed by the cleavage of the α-carbon-carbonyl bond to generate free radicals.
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Increased Radical Mobility: At higher temperatures, the viscosity of the reaction medium typically decreases. This allows for greater mobility of the primary radicals, which can lead to a more efficient initiation of the polymerization process as the radicals can more easily diffuse and react with monomer units.
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Enhanced Cleavage Rate: The rate of the α-cleavage (Norrish Type I) reaction itself can be temperature-dependent. While the primary driver for this cleavage is photochemical, thermal energy can contribute to overcoming any small activation barriers, potentially increasing the quantum yield of radical formation.
Q2: What is the primary mechanism of initiation for this compound?
A2: this compound is a Norrish Type I photoinitiator.[2][3] Upon absorption of UV radiation, the molecule is promoted to an excited state. From this excited state, it undergoes α-cleavage, which is the homolytic cleavage of the bond between the carbonyl group and the adjacent tertiary carbon atom. This process generates a benzoyl radical and a 1,1-dimethylpropyl (tert-pentyl) radical, both of which can initiate polymerization.[3]
Q3: Can this compound initiate polymerization thermally without UV light?
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low initiation rate or incomplete conversion at low temperatures. | - Reduced radical mobility in a viscous medium.- Lower quantum yield of cleavage at low temperatures. | - Increase the reaction temperature in increments of 5-10°C.- Consider adding a co-initiator or a synergist.- Increase the UV light intensity. |
| Inconsistent initiation results at elevated temperatures. | - Potential thermal decomposition of the photoinitiator.- Side reactions occurring at higher temperatures. | - Determine the thermal stability of your system by running a control experiment without UV light at the target temperature.- Lower the reaction temperature.- Reduce the exposure time. |
| Yellowing of the final product. | - Side reactions of the benzoyl radical.- Photodegradation of the polymer. | - Use a UV filter to cut off shorter wavelengths that might cause side reactions.- Decrease the concentration of the photoinitiator.- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Surface cure is poor, but the bulk is cured. | - Oxygen inhibition at the surface.- Insufficient UV dose at the surface. | - Increase the UV light intensity.- Perform the curing process under an inert atmosphere.- Add a surface cure additive. |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Photopolymerization Kinetics using Photo-DSC
This protocol is adapted from a general method for studying the influence of temperature on photoinitiated polymerization.[4]
Objective: To quantify the effect of temperature on the rate of polymerization and final conversion of a monomer initiated by this compound.
Materials:
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This compound
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Monomer (e.g., a diacrylate)
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Differential Scanning Photocalorimeter (Photo-DSC) with a UV light source
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Inert gas supply (Nitrogen)
Procedure:
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Prepare a series of samples with a fixed concentration of this compound in the monomer (e.g., 1-3% w/w).
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Place a small, accurately weighed sample (typically 1-5 mg) into a DSC pan.
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Place the pan in the Photo-DSC cell.
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Purge the sample chamber with nitrogen for 5 minutes to create an inert atmosphere.
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Equilibrate the sample at the desired isothermal temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C, 90°C).
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Once the temperature is stable, irradiate the sample with UV light of a constant intensity (e.g., 10 mW/cm²).
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Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
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The total heat evolved (ΔH) is proportional to the extent of the reaction. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
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Calculate the percentage conversion (C) at any time (t) using the formula: C(t) = (ΔHt / ΔHtotal) * 100%, where ΔHt is the heat evolved up to time t and ΔHtotal is the total heat of reaction.
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Repeat the experiment for each desired temperature.
Data Analysis:
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Plot conversion versus time for each temperature to visualize the effect on the polymerization rate and final conversion.
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An Arrhenius plot can be constructed by plotting the natural logarithm of the maximum polymerization rate (ln(Rp,max)) versus the inverse of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the apparent activation energy and R is the gas constant. This allows for the quantification of the temperature dependence of the reaction.[4]
Data Presentation
Table 1: Hypothetical Data on the Effect of Temperature on Polymerization Conversion
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound was not available in the searched literature. The trend of increasing conversion with temperature is generally expected for such systems.[4]
| Temperature (°C) | Final Monomer Conversion (%) | Time to Reach 90% of Final Conversion (s) |
| 30 | 75 | 120 |
| 50 | 85 | 80 |
| 70 | 92 | 50 |
| 90 | 95 | 30 |
Visualizations
Caption: Norrish Type I initiation pathway for this compound.
Caption: Experimental workflow for Photo-DSC analysis of initiation kinetics.
References
Technical Support Center: Preventing Premature Polymerization with 2,2-Dimethyl-1-phenylbutan-1-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,2-Dimethyl-1-phenylbutan-1-one as a photoinitiator while minimizing the risk of premature polymerization. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to ensure successful and reproducible experiments.
Troubleshooting Guide
Premature polymerization can lead to failed experiments, loss of valuable materials, and inconsistent results. The following table outlines common issues, their potential causes, and recommended solutions when working with this compound and other photoinitiators.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Monomer solution becomes viscous or solidifies before UV exposure | 1. Inappropriate Storage: Exposure to ambient light or elevated temperatures can initiate polymerization. 2. Contamination: Presence of reactive impurities or other initiators. 3. High Photoinitiator Concentration: Excessive photoinitiator can increase sensitivity to thermal or low-level light initiation. | 1. Store monomer and photoinitiator solutions in amber vials or containers wrapped in aluminum foil to protect from light. Store at recommended low temperatures (e.g., 2-8°C), ensuring no freezing/thawing cycles that could cause phase separation. 2. Use high-purity monomers and solvents. Ensure all glassware is thoroughly cleaned and dried. 3. Optimize the photoinitiator concentration. Start with the lowest effective concentration and incrementally increase if necessary. |
| Inconsistent curing or partial polymerization | 1. Uneven Light Exposure: Non-uniform UV light intensity across the sample. 2. Oxygen Inhibition: Atmospheric oxygen can quench free radicals, inhibiting polymerization at the surface. 3. Inadequate Mixing: Poor dispersion of the photoinitiator in the monomer solution. | 1. Ensure the UV lamp provides uniform illumination. Periodically check the lamp's output and age. 2. Perform polymerization in an inert atmosphere (e.g., under nitrogen or argon). Alternatively, use a higher photoinitiator concentration at the surface or employ a barrier coating to limit oxygen diffusion. 3. Thoroughly mix the photoinitiator into the monomer solution until fully dissolved. Use appropriate mixing techniques like vortexing or sonication for a short duration. |
| Formation of gel particles or cloudiness in the solution | 1. Localized Polymerization: "Hot spots" of initiation due to poor mixing or light scattering. 2. Photoinitiator Degradation: The photoinitiator may degrade over time, leading to byproducts that can initiate polymerization. | 1. Ensure homogeneous mixing of the formulation. Filter the solution before use if necessary. 2. Use fresh photoinitiator and store it according to the manufacturer's recommendations (cool, dark, and dry place). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound to prevent premature polymerization?
A1: To prevent premature polymerization, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically between 2-8°C.[1] It is crucial to store it in a tightly sealed, opaque container to protect it from light and moisture.
Q2: How does the concentration of this compound affect the risk of premature polymerization?
A2: Higher concentrations of photoinitiator can increase the sensitivity of the monomer solution to stray UV light and thermal energy, thereby increasing the risk of premature polymerization. It is recommended to use the lowest effective concentration to achieve the desired curing properties.
Q3: Can ambient light in the laboratory cause premature polymerization?
A3: Yes, ambient laboratory light, especially fluorescent lighting, can emit a small amount of UV radiation that may be sufficient to initiate polymerization over time, particularly with highly sensitive photoinitiators or formulations. It is best practice to work with photocurable resins in a room with yellow or UV-filtered light and to keep containers shielded from light as much as possible.
Q4: What is the role of oxygen in premature polymerization?
A4: Oxygen can act as an inhibitor of free-radical polymerization, particularly at the surface of the resin. However, its interaction with the photoinitiator in the presence of light can sometimes lead to the formation of reactive oxygen species that may contribute to unwanted side reactions or degradation of the components over time, although direct premature polymerization is more commonly associated with light and heat.
Quantitative Data Summary
The following table summarizes typical properties of photoinitiators relevant to their performance and stability. Note that specific values for this compound may vary, and it is always recommended to consult the supplier's technical data sheet.
| Property | Typical Value Range for Acetophenone-type Photoinitiators | Significance |
| UV Absorption Maximum (λmax) | 245 - 280 nm | Determines the optimal wavelength of UV light for efficient curing. |
| Molar Extinction Coefficient (ε) | 10,000 - 15,000 L mol⁻¹ cm⁻¹ | A higher value indicates more efficient light absorption at λmax. |
| Recommended Concentration | 0.1 - 5.0 % (w/w) | The concentration needed for effective curing, which can influence the risk of premature polymerization. |
| Shelf Life | 12 - 24 months (under recommended storage) | Indicates the duration over which the photoinitiator is expected to remain stable and effective. |
Experimental Protocols
Protocol 1: Preparation of a Photocurable Resin Formulation
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Materials:
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Monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)
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This compound
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Solvent (if necessary, e.g., dichloromethane)
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Amber glass vial
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Magnetic stirrer and stir bar
-
-
Procedure:
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In a fume hood, weigh the desired amount of monomer into an amber glass vial.
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If using a solvent, add it to the monomer and stir until homogeneous.
-
Weigh the required amount of this compound and add it to the monomer solution.
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Protect the vial from light by wrapping it in aluminum foil.
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Stir the mixture at room temperature until the photoinitiator is completely dissolved. This can be confirmed by the absence of visible particles.
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Store the prepared resin solution at 2-8°C in the dark until use.
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Protocol 2: UV Curing of the Resin Formulation
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Materials:
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Prepared photocurable resin
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Mold or substrate
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UV curing system with a specific wavelength (e.g., 365 nm)
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Nitrogen or argon source (optional)
-
-
Procedure:
-
Bring the resin solution to room temperature before use.
-
Dispense the desired amount of resin into the mold or onto the substrate.
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If oxygen inhibition is a concern, place the sample in a chamber and purge with nitrogen or argon for 5-10 minutes.
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Expose the resin to UV light of the appropriate wavelength and intensity. The exposure time will depend on the resin thickness, photoinitiator concentration, and lamp power.
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After curing, the polymerized sample can be removed from the mold.
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Post-cure the sample if necessary to ensure complete polymerization.
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Visualizations
Caption: Workflow for preventing premature polymerization.
Caption: Troubleshooting logic for premature polymerization.
References
Technical Support Center: 2,2-Dimethyl-1-phenylbutan-1-one Curing Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoinitiator 2,2-Dimethyl-1-phenylbutan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during UV curing experiments on various substrates.
Troubleshooting Guides
Issue 1: Incomplete or Tacky Cure
Q: My coating remains tacky or uncured after UV exposure when using this compound. What are the possible causes and solutions?
A: Incomplete curing is a common issue in UV polymerization and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient UV Energy | - Increase UV Dose: Gradually increase the exposure time or the intensity of the UV lamp. Use a radiometer to measure and ensure the correct UV dose is being delivered to the substrate surface. - Check Lamp Age and Output: UV lamps have a finite lifespan and their output diminishes over time. Consult the lamp manufacturer's specifications and replace the bulb if necessary. |
| Oxygen Inhibition | - Inert Atmosphere: Cure the sample in an inert atmosphere, such as nitrogen, to minimize oxygen's inhibitory effect on free radical polymerization. - Increase Photoinitiator Concentration: A higher concentration of this compound can generate more free radicals to overcome oxygen inhibition. Test a concentration range (e.g., 1-5 wt%) to find the optimal level. - Use of Amine Synergists: The addition of an amine synergist can help to mitigate oxygen inhibition. |
| Incorrect Wavelength | - Match Lamp Spectrum to Photoinitiator Absorption: this compound is a Type I photoinitiator that undergoes α-cleavage upon UV absorption. Ensure your UV source has a significant output in the absorption range of the photoinitiator (typically in the UVA range). |
| Formulation Issues | - Pigment/Additive Interference: Pigments and some additives can absorb or scatter UV light, preventing it from reaching the photoinitiator. If using a pigmented system, consider a photoinitiator blend or a phosphine oxide-based photoinitiator that absorbs at longer wavelengths. - High Monomer Viscosity: High viscosity can limit the mobility of reactive species. Consider adding a low-viscosity reactive diluent to your formulation. |
| Substrate Incompatibility | - UV-Absorbing Substrates: Some substrates, particularly certain plastics, may contain UV stabilizers that absorb the curing radiation. Pre-treatment of the substrate or using a higher UV dose may be necessary. |
Issue 2: Poor Adhesion to the Substrate
Q: The cured coating is easily peeled or delaminated from the substrate. How can I improve adhesion when using this compound?
A: Achieving good adhesion is critical for the performance of any coating. Adhesion failures are often related to the interface between the coating and the substrate.
Troubleshooting Adhesion Issues by Substrate:
| Substrate | Potential Cause of Poor Adhesion | Recommended Solutions |
| Wood | - Surface contamination (oils, dust). - High moisture content. - Poor wetting of the wood fibers. | - Surface Preparation: Ensure the wood surface is clean, dry, and free of contaminants by sanding and wiping with a suitable solvent. - Use of a Primer/Sealer: Apply a compatible primer or sealer to improve the coating's grip on the wood surface. - Formulation Adjustment: Incorporate adhesion-promoting monomers or oligomers into your formulation. |
| Plastic | - Low surface energy of the plastic (e.g., polypropylene, polyethylene). - Presence of mold release agents. | - Surface Treatment: Increase the surface energy of the plastic through corona, plasma, or flame treatment. - Adhesion Promoters: Use a primer specifically designed for the type of plastic being coated. - Solvent Wiping: Clean the surface with a solvent like isopropyl alcohol to remove contaminants. |
| Metal | - Surface oxides or oils. - Smooth, non-porous surface. | - Surface Cleaning and Abrasion: Degrease the metal surface and then create a surface profile through sandblasting or mechanical abrasion to enhance mechanical keying. - Conversion Coatings: Apply a conversion coating (e.g., phosphate or chromate) to improve chemical bonding. |
| Glass | - Pristine, low-energy surface. - Surface contamination (e.g., fingerprints, moisture). | - Thorough Cleaning: Clean the glass meticulously with a glass cleaner or a solvent like acetone. - Silane Coupling Agents: Use a silane coupling agent as a primer to form a chemical bridge between the glass surface and the coating. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a UV-curable formulation?
A1: The optimal concentration of this compound typically ranges from 1% to 5% by weight of the total formulation. The exact amount will depend on several factors, including the thickness of the coating, the degree of pigmentation, and the desired cure speed. For clear coatings, a lower concentration (1-3%) is often sufficient. For pigmented systems or thicker coatings, a higher concentration (3-5%) may be necessary to ensure through-cure. It is always recommended to perform a ladder study to determine the optimal concentration for your specific application.
Q2: Can this compound be used for curing pigmented coatings?
A2: While this compound can be used in lightly pigmented systems, its effectiveness can be limited in heavily pigmented or opaque coatings. This is because pigments, particularly titanium dioxide (TiO₂), can absorb or scatter the UV light, preventing it from reaching the photoinitiator. For highly pigmented formulations, it is often advantageous to use it in combination with a photoinitiator that absorbs at longer wavelengths, such as a phosphine oxide-type photoinitiator (e.g., TPO), to improve through-cure.
Q3: Is this compound suitable for low-yellowing applications?
A3: this compound is an acetophenone-based photoinitiator, which can exhibit some degree of yellowing upon exposure to UV light and over time. For applications where color stability and low yellowing are critical, it is advisable to consider alternative photoinitiators, such as α-hydroxyketones or phosphine oxides, which are known for their lower yellowing tendencies.
Q4: What is the mechanism of initiation for this compound?
A4: this compound is a Type I photoinitiator, which means it undergoes a unimolecular bond cleavage (α-cleavage) upon absorption of UV radiation to generate two free radicals. These free radicals then initiate the polymerization of the acrylate or methacrylate monomers and oligomers in the formulation.
Data Presentation
The following tables provide a template for how to structure and present quantitative data from your experiments to evaluate the performance of this compound on different substrates.
Table 1: Curing Performance on Various Substrates (Hypothetical Data)
| Substrate | Photoinitiator Conc. (wt%) | UV Dose (mJ/cm²) | Cure Speed (m/min) | Pencil Hardness | Adhesion (ASTM D3359) |
| Wood (Oak) | 2 | 500 | 10 | 2H | 4B |
| 4 | 500 | 20 | 3H | 5B | |
| Plastic (Polycarbonate) | 2 | 700 | 8 | HB | 2B |
| 4 | 700 | 15 | F | 4B | |
| Metal (Aluminum) | 3 | 1000 | 12 | 4H | 5B |
| 5 | 1000 | 25 | 5H | 5B | |
| Glass | 2 | 800 | 10 | 3H | 3B |
| 4 | 800 | 18 | 4H | 5B |
Table 2: Adhesion Performance with Surface Treatments (Hypothetical Data)
| Substrate | Surface Treatment | Adhesion (ASTM D3359) |
| Polypropylene | None | 0B |
| Corona Treatment | 4B | |
| Aluminum | None (Degreased) | 3B |
| Sandblasted | 5B | |
| Glass | None (Cleaned) | 2B |
| Silane Primer | 5B |
Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration
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Formulation Preparation: Prepare a series of formulations with varying concentrations of this compound (e.g., 1%, 2%, 3%, 4%, 5% by weight). Keep all other components of the formulation constant.
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Coating Application: Apply a uniform film of each formulation onto the desired substrate using a film applicator or draw-down bar to a specified thickness (e.g., 50 µm).
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UV Curing: Pass the coated substrates under a UV lamp at a fixed belt speed and lamp intensity.
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Cure Assessment: Immediately after curing, assess the degree of cure using a "thumb twist" test or by checking for surface tackiness. For a more quantitative measure, perform solvent rub tests (e.g., MEK rubs).
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Analysis: Identify the lowest concentration of the photoinitiator that provides a tack-free and fully cured film under the specified conditions.
Protocol 2: Evaluating Adhesion Performance (ASTM D3359 - Cross-Hatch Adhesion Test)
-
Sample Preparation: Prepare and cure the coated substrate as described in Protocol 1.
-
Scribing the Coating: Use a sharp blade or a cross-hatch cutter to make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first to create a lattice pattern.
-
Tape Application: Apply a pressure-sensitive adhesive tape (as specified in the ASTM standard) over the lattice.
-
Tape Removal: Smooth the tape firmly into place, and then rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B = no detachment, 0B = more than 65% of the coating detached).
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete UV curing.
Caption: Strategy for improving adhesion on different substrates.
Validation & Comparative
A Comparative Performance Analysis of 2,2-Dimethyl-1-phenylbutan-1-one and Irgacure Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing kinetics. This guide provides a comprehensive comparison of the performance of 2,2-Dimethyl-1-phenylbutan-1-one, a member of the alkyl phenyl ketone class of photoinitiators, against the widely utilized and well-characterized Irgacure series of photoinitiators. While extensive experimental data is available for the Irgacure line of products, facilitating a quantitative comparison, data for this compound is less prevalent in publicly accessible literature. This guide, therefore, presents a detailed overview of Irgacure performance metrics alongside the known chemical properties of this compound, offering a framework for its potential evaluation and application.
General Overview and Chemical Structures
This compound belongs to the family of α-unsubstituted alkyl phenyl ketones. These types of photoinitiators are known to undergo Norrish Type I cleavage upon UV irradiation, generating a benzoyl radical and an alkyl radical, both of which can initiate polymerization. Its chemical structure is provided below.
Irgacure Photoinitiators are a broad range of commercially available photoinitiators developed by Ciba Specialty Chemicals (now part of BASF). They are widely used in various industrial applications, including coatings, inks, adhesives, and in the biomedical field for hydrogel formation. The Irgacure series includes a variety of chemical structures with tailored absorption characteristics and efficiencies.
Performance Characteristics: A Comparative Look
The performance of a photoinitiator is primarily determined by its photochemical properties, such as its molar extinction coefficient (ε), quantum yield for radical generation (Φ), and its efficiency in initiating polymerization.
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a chemical species absorbs light at a particular wavelength. A higher molar extinction coefficient at the emission wavelength of the light source leads to more efficient light absorption and, consequently, a faster initiation rate.
Quantum Yield (Φ): The quantum yield represents the efficiency of a photochemical process. For a photoinitiator, it is the number of initiating radicals generated per photon absorbed. A higher quantum yield indicates a more efficient conversion of light energy into chemical energy for polymerization.
The following tables summarize key performance data for selected Irgacure photoinitiators. Due to a lack of available data in the scientific literature, corresponding values for this compound are not presented. It is anticipated that as an α-unsubstituted alkyl phenyl ketone, its absorption maximum would be in the UV-A region.
Table 1: Molar Extinction Coefficients of Selected Irgacure Photoinitiators
| Photoinitiator | Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Irgacure 651 | 251 | ~14,000 | Acetonitrile |
| 341 | ~200 | Acetonitrile | |
| Irgacure 819 | 295 | ~8,700 | Methanol |
| 370 | ~7,400 | Methanol | |
| Irgacure 2959 | 274 | ~13,000 | Water |
Table 2: Quantum Yields of Selected Irgacure Photoinitiators
| Photoinitiator | Quantum Yield (Φ) | Wavelength (nm) |
| Irgacure 651 | 0.62 (Phosphorescence) | - |
| Irgacure 819 | - | - |
| Irgacure 2959 | ~0.3 | < 300 |
Note: The quantum yield can be influenced by various factors, including the solvent and the presence of co-initiators.
Experimental Protocols for Performance Evaluation
To facilitate the evaluation of photoinitiator performance, detailed methodologies for key experiments are provided below. These protocols can be adapted to characterize novel or less-studied photoinitiators like this compound.
Determination of Molar Extinction Coefficient
Objective: To measure the light absorption properties of the photoinitiator at different wavelengths.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known mass of the photoinitiator and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or a solvent relevant to the intended application) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
UV-Vis Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorbance of each solution in a quartz cuvette of a known path length (typically 1 cm) over a relevant wavelength range. A solvent blank should be used as a reference.
-
Data Analysis: According to the Beer-Lambert law (A = εcl), plot the absorbance (A) at the wavelength of maximum absorption (λmax) against the concentration (c). The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (slope = εl).
Determination of Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR) Spectroscopy
Objective: To monitor the rate of monomer conversion during photopolymerization in real-time.
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer, the photoinitiator at a specific concentration, and any other additives.
-
FTIR Setup: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Position the sample in the FTIR spectrometer. Initiate data collection in a time-resolved mode.
-
Initiation of Polymerization: While continuously acquiring FTIR spectra, expose the sample to a UV light source with a defined wavelength and intensity.
-
Data Analysis: Monitor the decrease in the intensity of the characteristic vibrational band of the reactive functional group of the monomer (e.g., the C=C double bond in acrylates around 1635 cm⁻¹). The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area. The rate of polymerization can be determined from the slope of the conversion versus time plot.
Measurement of Curing Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the reaction kinetics and the total heat of polymerization.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the photopolymerizable formulation (typically 1-5 mg) into a transparent DSC pan.
-
DSC Setup: Place the sample pan in the Photo-DSC instrument. An empty pan is used as a reference.
-
Isothermal Measurement: Equilibrate the sample at the desired isothermal temperature.
-
UV Exposure: Irradiate the sample with a UV light source of a specific wavelength and intensity for a defined period.
-
Data Analysis: The instrument records the heat flow as a function of time. The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The rate of heat evolution is proportional to the rate of polymerization. The degree of conversion at any time can be calculated as the partial heat of reaction divided by the total heat of reaction.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in photoinitiation and its characterization, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of Type I photoinitiation and subsequent polymerization.
Caption: Experimental workflow for Real-Time FTIR spectroscopy.
Caption: Experimental workflow for Photo-Differential Scanning Calorimetry.
Conclusion
For researchers and professionals considering the use of less common photoinitiators, it is crucial to conduct thorough experimental evaluations of their photochemical properties and initiation efficiency using standardized techniques such as UV-Vis spectroscopy, Real-Time FTIR, and Photo-DSC. The protocols and comparative framework provided in this guide serve as a valuable resource for such investigations, enabling informed decisions in the selection and application of photoinitiators for advanced material and drug development. The performance of this compound would be expected to be influenced by the stability of the resulting t-butyl radical and the absorption characteristics of the butyrophenone chromophore. Further empirical studies are necessary to definitively position its performance relative to the established Irgacure portfolio.
A Comparative Analysis of Photoinitiators: 2,2-Dimethyl-1-phenylbutan-1-one and TPO
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides a detailed comparative study of two Type I photoinitiators: 2,2-Dimethyl-1-phenylbutan-1-one and the widely used diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). This analysis is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of their chemical characteristics, reaction mechanisms, and performance attributes based on available data.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each molecule, which dictate their behavior in a photopolymerization system. TPO is a well-characterized photoinitiator with known high efficiency, while data for this compound is less prevalent in publicly accessible research.
| Property | This compound | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| CAS Number | 829-10-7[1] | 75980-60-8 |
| Molecular Formula | C₁₂H₁₆O[1] | C₂₂H₂₁O₂P |
| Molecular Weight | 176.25 g/mol [1] | 348.37 g/mol |
| Appearance | - | Yellowish powder |
| Melting Point | - | 88-92 °C |
| UV Absorption Maxima (in methanol) | Not available | 295, 368, 380, 400 nm |
| Molar Extinction Coefficient (ε) | Not available | ~680 M⁻¹cm⁻¹ at 365 nm (as nanoparticles in water)[2] |
| Quantum Yield (Φ) | Not available | ~0.60 ± 0.05 |
Mechanism of Action: Norrish Type I Cleavage
Both this compound and TPO are classified as Norrish Type I photoinitiators.[3] This classification refers to the primary photochemical process they undergo upon absorption of UV radiation. The absorbed energy excites the molecule to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.[3] From either of these excited states, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, generating two distinct free radicals.[3] These radicals are the active species that initiate the polymerization of monomers and oligomers in the formulation.
The efficiency of a Type I photoinitiator is largely dependent on the reactivity of the generated radicals. In the case of TPO, it cleaves to form a benzoyl radical and a phosphinoyl radical. The phosphinoyl radical is known to be highly reactive and contributes significantly to the high initiation efficiency of TPO.
For this compound, the expected photocleavage would yield a benzoyl radical and a 1,1-dimethylpropyl radical. The reactivity of this alkyl radical would be a key determinant of the overall initiation efficiency.
Caption: Generalized signaling pathway for Norrish Type I photoinitiation.
Performance Comparison
A direct experimental comparison of the performance of this compound and TPO is not available in the reviewed literature. However, a qualitative comparison can be inferred based on their chemical structures and the known characteristics of TPO.
TPO is a highly efficient and versatile photoinitiator widely used in various applications, including printing inks, coatings, and adhesives.[3] Its key advantages include:
-
High Reactivity: TPO exhibits a high quantum yield and its photogenerated radicals are very effective at initiating polymerization, leading to rapid curing.
-
Broad UV Absorption: It has a broad absorption spectrum extending into the near-visible region, making it suitable for curing with various UV light sources, including LED lamps.[4]
-
Low Yellowing: TPO and its photoproducts exhibit low yellowing, which is a critical advantage for clear coatings and white-pigmented systems.
-
Deep Curing: Its ability to absorb longer wavelength UV light allows for deeper penetration and effective curing of thick sections and pigmented formulations.
This compound , as an alkyl phenyl ketone, is expected to have its primary UV absorption in the shorter wavelength UVA range. Without specific data, its performance relative to TPO is speculative. Potential considerations include:
-
Reactivity: The initiation efficiency would depend on the quantum yield of its photocleavage and the reactivity of the resulting benzoyl and 1,1-dimethylpropyl radicals.
-
Absorption Spectrum: It is likely to have a narrower absorption profile compared to TPO, potentially limiting its efficiency with certain UV sources, especially those with output shifted towards longer wavelengths.
-
Yellowing: Alkyl phenyl ketones can sometimes lead to yellowing in the cured polymer, which might be a disadvantage compared to TPO.
Experimental Protocols
To conduct a direct comparative study of these two photoinitiators, a series of well-defined experiments would be necessary. The following outlines key experimental protocols that would provide the required quantitative data.
UV-Visible Spectroscopy
Objective: To determine the UV absorption spectra and molar extinction coefficients of the photoinitiators.
Methodology:
-
Prepare a series of solutions of known concentrations for each photoinitiator in a suitable solvent (e.g., acetonitrile or the monomer system to be used).
-
Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of each solution across a relevant wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax) to generate a Beer-Lambert plot.
-
The molar extinction coefficient (ε) can be calculated from the slope of this plot (Slope = ε * path length).
Caption: Workflow for the comparative evaluation of photoinitiator performance.
Real-Time FT-IR Spectroscopy
Objective: To measure the rate of polymerization and the final monomer conversion.
Methodology:
-
Prepare formulations containing the monomer(s) and a specific concentration of the photoinitiator.
-
Place a thin film of the formulation between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Position the sample in a Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer equipped with a UV light source.
-
Monitor the decrease in the intensity of the characteristic infrared absorption band of the reactive functional group (e.g., the C=C double bond in acrylates) as a function of irradiation time.
-
The rate of polymerization can be calculated from the rate of disappearance of this peak, and the final conversion can be determined by comparing the initial and final peak areas.[3]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic polymerization reaction.
Methodology:
-
Place a small, accurately weighed sample of the photocurable formulation in a DSC pan.
-
Place the pan in the Photo-DSC instrument under a controlled atmosphere (typically nitrogen).
-
Irradiate the sample with a UV light source of known intensity.
-
Measure the heat flow as a function of time. The total heat evolved is proportional to the extent of the reaction.
Conclusion
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a well-established and highly efficient Type I photoinitiator with a proven track record in a multitude of industrial applications. Its favorable characteristics, including high reactivity, broad UV absorption, and low yellowing, make it a benchmark against which other photoinitiators are often compared.
This compound, based on its chemical structure, is also a Type I photoinitiator that operates via a Norrish Type I cleavage mechanism. However, a comprehensive evaluation of its performance is hampered by the lack of available experimental data. To ascertain its viability as a practical photoinitiator and to draw a definitive comparison with TPO, further experimental investigation into its photochemical properties, including its absorption spectrum, quantum yield, and the reactivity of its photogenerated radicals, is essential. Researchers and formulation chemists are encouraged to perform the outlined experimental protocols to generate the necessary data for a direct and quantitative comparison.
References
- 1. This compound | C12H16O | CID 2780398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Efficiency of 2,2-Dimethyl-1-phenylbutan-1-one compared to other butyrophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficiency of 2,2-Dimethyl-1-phenylbutan-1-one and other butyrophenone derivatives as photoinitiators. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the fundamental principles of their function, the experimental protocols for evaluating their performance, and a comparative analysis based on the structure-activity relationships of the broader butyrophenone class.
Introduction to Butyrophenone Photoinitiators
Butyrophenones are a class of aromatic ketones that can function as highly efficient photoinitiators. Upon absorption of ultraviolet (UV) light, these molecules undergo photochemical reactions to generate free radicals, which in turn initiate polymerization of monomers and oligomers. Their efficiency is determined by factors such as their light absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals. The substitution pattern on the aromatic ring and the alkyl chain significantly influences these properties.
Mechanism of Action: The Norrish Reactions
The photoinitiating activity of butyrophenones is primarily governed by two photochemical processes known as the Norrish Type I and Norrish Type II reactions.
-
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage) upon photoexcitation. This process results in the formation of two radical species, both of which can initiate polymerization.
-
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol derivative (Yang cyclization)[1]. The fragmentation pathway generates a radical that can initiate polymerization.
The prevalence of each pathway depends on the specific molecular structure of the butyrophenone derivative.
Comparative Data of Butyrophenone Photoinitiators
The following table summarizes key performance indicators for a hypothetical series of substituted butyrophenone photoinitiators, with this compound as a reference structure. The data is illustrative and intended to demonstrate the expected impact of different substituents on photoinitiator efficiency.
| Photoinitiator | Structure | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) of Radical Formation | Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Final Monomer Conversion (%) |
| This compound |
| ~200 at 245 nm | Moderate | Moderate | ~75 |
| 4-Fluoro-butyrophenone | A butyrophenone with a fluorine atom at the para position of the phenyl ring. | ~250 at 250 nm | High | High | >90 |
| 4-Methoxy-butyrophenone | A butyrophenone with a methoxy group at the para position of the phenyl ring. | ~300 at 275 nm | Moderate to High | High | >85 |
| 4-(Dimethylamino)-butyrophenone | A butyrophenone with a dimethylamino group at the para position of the phenyl ring. | ~5000 at 320 nm | Very High | Very High | >95 |
Note: The values presented are generalized based on established structure-activity relationships for butyrophenones and related ketones. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocols
Accurate assessment of photoinitiator efficiency requires standardized experimental protocols. Below are detailed methodologies for key experiments.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics
This technique is used to monitor the rate of disappearance of monomer double bonds, providing a direct measure of the polymerization rate.
Methodology:
-
Sample Preparation: A formulation is prepared by mixing the monomer (e.g., an acrylate), the photoinitiator (typically 1-5% by weight), and any other additives.
-
Sample Application: A thin film of the formulation is applied to the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
-
UV Irradiation: The sample is simultaneously exposed to a UV light source of a specific wavelength and intensity.
-
Data Acquisition: FTIR spectra are recorded in real-time at short intervals (e.g., every 100 milliseconds).
-
Data Analysis: The decrease in the area of the characteristic infrared absorption band of the monomer's reactive group (e.g., the C=C stretching vibration for acrylates at ~1635 cm⁻¹) is monitored over time. The rate of polymerization (Rp) and the final monomer conversion are calculated from this data[2][3][4].
Thin-Layer Chromatography (TLC) for Analysis of Photolysis Products
TLC is a simple and effective method for separating and identifying the products of the photochemical reaction, providing insights into the reaction mechanism (Norrish Type I vs. Type II).
Methodology:
-
Sample Preparation: A dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) is prepared.
-
UV Irradiation: The solution is irradiated with a UV lamp for a specific period.
-
Spotting: A small spot of the irradiated solution and a spot of the non-irradiated solution (as a control) are applied to a TLC plate (e.g., silica gel).
-
Development: The TLC plate is placed in a developing chamber containing an appropriate solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the components of the mixture based on their polarity.
-
Visualization: After development, the separated spots are visualized under a UV lamp or by staining with a suitable reagent (e.g., iodine vapor)[5][6][7][8][9]. The pattern of spots from the irradiated sample can be compared to known standards to identify the photoproducts.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Photochemical pathways of butyrophenone photoinitiators.
Caption: Experimental workflow for RT-FTIR analysis.
Conclusion
The efficiency of butyrophenone derivatives as photoinitiators is intricately linked to their molecular structure. Substituents on the phenyl ring that enhance light absorption and promote efficient radical generation, such as fluoro and amino groups, generally lead to higher polymerization rates and conversions. While specific comparative data for this compound remains elusive, the principles and experimental methodologies outlined in this guide provide a robust framework for its evaluation and comparison with other butyrophenone-based photoinitiators. Researchers and professionals in drug development and material science can utilize this information to select or design photoinitiators with optimal performance for their specific applications.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. amherst.edu [amherst.edu]
- 7. iitg.ac.in [iitg.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
A Comparative Guide to Purity Analysis of 2,2-Dimethyl-1-phenylbutan-1-one: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is a cornerstone of quality control and a prerequisite for reliable experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 2,2-Dimethyl-1-phenylbutan-1-one, a key intermediate in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC stands as a robust and widely utilized technique for the separation, identification, and quantification of components in a mixture.[1][2] Its application in the pharmaceutical industry is extensive, valued for its precision and sensitivity in the analysis of drug products and intermediates.[2] For the specific analysis of ketones like this compound, a reversed-phase HPLC method is often employed.
A validated HPLC method for the purity assessment of this compound is detailed below. This protocol is designed to provide high resolution and accurate quantification of the target compound and potential impurities.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of methanol to obtain a stock solution of 500 µg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The following table summarizes the hypothetical results obtained from the HPLC analysis of a batch of this compound.
| Analyte | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.45 | 15,234 | 0.15 |
| Impurity 2 | 4.78 | 25,412 | 0.25 |
| This compound | 8.92 | 9,958,123 | 99.58 |
| Impurity 3 | 11.21 | 2,131 | 0.02 |
The diagram below illustrates the key steps in the HPLC analysis workflow for determining the purity of this compound.
References
A Comparative Guide to Quantifying Residual 2,2-Dimethyl-1-phenylbutan-1-one in Cured Polymers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of cured polymer-based products is paramount. Residual components from the polymerization process, such as photoinitiators, can potentially leach out and compromise the material's integrity or biocompatibility. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of residual 2,2-Dimethyl-1-phenylbutan-1-one, a widely used photoinitiator, in cured polymer matrices.
This document outlines detailed experimental protocols, presents a comparison of their performance characteristics, and includes workflow diagrams to assist in method selection and implementation.
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of residual this compound depends on several factors, including the thermal stability of the analyte, the complexity of the polymer matrix, and the desired sensitivity and selectivity.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of UV light by the analyte. | Separation of volatile and thermally stable compounds in the gas phase followed by detection based on their mass-to-charge ratio. |
| Applicability for this compound | Well-suited for non-volatile and thermally labile compounds. As this compound is a relatively large and potentially heat-sensitive molecule, HPLC is a robust choice. | Requires the analyte to be volatile and thermally stable. While feasible, high temperatures in the GC inlet could potentially cause degradation of the photoinitiator, leading to inaccurate quantification. |
| Sample Preparation | Typically involves solvent extraction of the residual photoinitiator from the cured polymer. | Also requires solvent extraction, but may necessitate a derivatization step to increase the volatility and thermal stability of the analyte, adding complexity to the workflow. |
| Selectivity | Good selectivity can be achieved through careful selection of the stationary phase, mobile phase, and UV detection wavelength. Co-elution with other matrix components can be a challenge. | Excellent selectivity due to the combination of chromatographic separation and mass spectrometric detection, which provides a unique "fingerprint" for the analyte. |
| Sensitivity | Generally offers good sensitivity, often in the parts-per-million (ppm) range, depending on the UV absorptivity of the analyte. | Typically offers higher sensitivity than HPLC-UV, often reaching parts-per-billion (ppb) levels, especially when using selected ion monitoring (SIM) mode. |
| Analysis Time | Can range from 10 to 30 minutes per sample, depending on the complexity of the separation. | Generally faster for the chromatographic separation itself, but the overall sample preparation time may be longer if derivatization is required. |
| Cost | Instrumentation is generally less expensive to purchase and maintain compared to GC-MS. | Higher initial instrument cost and potentially higher operational costs. |
Experimental Protocols
A crucial first step for both HPLC and GC-MS analysis is the efficient extraction of the residual photoinitiator from the cured polymer matrix.
Sample Preparation: Ultrasonic Solvent Extraction
This protocol is a general guideline and may require optimization based on the specific polymer matrix.
-
Sample Comminution: Reduce the size of the cured polymer sample to increase the surface area for extraction. This can be achieved by grinding, cryo-milling, or cutting the polymer into small pieces.
-
Solvent Selection: Choose a solvent that effectively swells the polymer and dissolves this compound. Acetonitrile and methanol are common choices.
-
Extraction Procedure:
-
Accurately weigh a known amount of the comminuted polymer sample into a glass vial.
-
Add a measured volume of the selected extraction solvent.
-
Place the vial in an ultrasonic bath and sonicate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 40-60°C).
-
After sonication, allow the mixture to cool and the polymer debris to settle.
-
-
Sample Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter before injection into the chromatograph.
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often preferred for its robustness in analyzing photoinitiators without the risk of thermal degradation.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed to achieve good separation.
-
Example Gradient: Start with a higher water concentration (e.g., 60% water, 40% acetonitrile) and gradually increase the acetonitrile concentration over the course of the run to elute the analyte and other less polar components.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 245 nm).
-
Quantification: Create a calibration curve by injecting known concentrations of a this compound standard. The concentration in the polymer extract is then determined by comparing its peak area to the calibration curve.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and selectivity but requires careful consideration of the analyte's thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injection: A split/splitless injector is commonly used. The injector temperature should be optimized to ensure volatilization of the analyte without degradation.
-
Column: A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the extract.
-
Example Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analyte and clean the column.
-
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for this compound would be selected for monitoring.
-
Quantification: Similar to HPLC, a calibration curve is generated using standards of this compound.
Workflow and Pathway Diagrams
To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for quantifying residual this compound.
Caption: Logical relationship influencing the choice between HPLC and GC-MS.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of residual this compound in cured polymers. For routine quality control where high sensitivity is not the primary concern and to avoid potential issues with thermal degradation, HPLC-UV is often the more robust and cost-effective choice . For research purposes requiring very low detection limits and high selectivity, or when analyzing for multiple trace-level residual compounds, GC-MS offers superior performance , provided that the thermal stability of the analyte is carefully considered and validated. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including regulatory guidelines, desired sensitivity, and available instrumentation.
A Comparative Guide to Validating Photopolymerization Kinetics: Photo-DSC vs. RT-FTIR
For researchers, scientists, and drug development professionals working with photocurable materials, accurately characterizing the kinetics of photopolymerization is paramount. Two of the most powerful and widely adopted techniques for this purpose are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your specific application.
Quantitative Performance Comparison
Both Photo-DSC and RT-FTIR offer unique insights into the photopolymerization process. The choice between them often depends on the specific kinetic parameters of interest, the nature of the sample, and the required time resolution.
| Parameter | Photo-Differential Scanning Calorimetry (Photo-DSC) | Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) |
| Principle of Measurement | Measures the heat flow associated with the exothermic polymerization reaction.[1][2] | Measures the change in infrared absorbance of specific functional groups (e.g., C=C double bonds in acrylates) as they are consumed during polymerization.[3] |
| Primary Data Output | Heat flow (mW) vs. time/temperature.[1][4] | Absorbance/Transmittance vs. wavenumber, monitored over time. |
| Key Kinetic Parameters Determined | Reaction enthalpy (ΔH), degree of conversion, polymerization rate, induction time, and activation energy.[1][4][5] | Degree of conversion, polymerization rate, and residual unreacted functional groups.[3] |
| Typical Sample Form | Liquid or solid samples (typically 1-10 mg) in an aluminum pan.[5][6] | Thin liquid films (1-100 µm) between transparent plates (e.g., KBr, NaCl) or on an ATR crystal.[3] |
| Time Resolution | Generally has a longer response time, which may be a limitation for very fast reactions. | Offers rapid and accurate measurements, making it well-suited for fast polymerization reactions.[3] |
| Sensitivity | Highly sensitive to the thermal events of the reaction. | High measurement sensitivity allows for the detection of very small changes in monomer concentration. |
| Atmosphere Control | Can be readily performed under a controlled inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.[1] | Can also be performed under an inert atmosphere, though the experimental setup can be more complex. |
| Limitations | The long response time can be inadequate for monitoring very fast polymerization reactions. The sample thickness is often larger than in practical applications like coatings and is not precisely controlled. | Not suitable for samples containing pigments that scatter the IR beam or for coatings on non-IR transparent substrates. The sample thickness is limited.[3] |
| Typical Final Conversion Values | Has been reported to yield higher final conversion values in some studies. | Can provide a precise determination of the amount of residual unreacted groups. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible kinetics data.
Photo-Differential Scanning Calorimetry (Photo-DSC) Protocol
-
Instrument Preparation: Ensure the Photo-DSC instrument is calibrated and the UV light source is warmed up and stabilized.
-
Sample Preparation: In a low-light environment to prevent premature polymerization, accurately weigh 1-5 mg of the liquid photopolymer resin into a shallow, open aluminum pan.[5][6] For volatile samples, a covered pan with a quartz lid may be used.
-
Loading the Sample: Place the sample pan in the DSC cell. An empty, identical pan is used as a reference.
-
Atmosphere Control: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an oxygen-free environment.[1]
-
Isothermal Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).
-
UV Exposure: Once the heat flow signal is stable, expose the sample to UV light of a specific intensity and wavelength for a predetermined duration. The instrument will record the exothermic heat flow as a function of time.
-
Baseline Correction: After the initial exposure, the polymerization is often driven to completion with a second, high-intensity UV exposure to establish a baseline. This baseline is subtracted from the initial measurement to isolate the heat of polymerization.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The degree of conversion at any given time is calculated as the heat evolved up to that time divided by the total reaction enthalpy. The polymerization rate is the derivative of the conversion with respect to time.[1]
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy Protocol
-
Instrument Setup: Configure the FTIR spectrometer for rapid, continuous scanning.
-
Sample Preparation: In a UV-filtered environment, place a small drop of the liquid resin onto a KBr or NaCl salt plate. Place a second plate on top, creating a thin film of a defined thickness (typically 20-50 µm). Alternatively, for ATR-FTIR, a drop of the sample is placed directly onto the ATR crystal.
-
Initial Spectrum: Record an initial IR spectrum of the un-cured sample. This will serve as the reference (time = 0).
-
Initiation of Polymerization: Position the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample.
-
Real-Time Monitoring: Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals (e.g., every second).
-
Data Collection: Continue collecting spectra until the reaction is complete, as indicated by the cessation of changes in the characteristic absorption bands.
-
Data Analysis: Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group (e.g., the C=C double bond in acrylates, typically around 810 cm⁻¹ or 1635 cm⁻¹). The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.[3] The polymerization rate is determined from the first derivative of the conversion versus time plot.
Visualizing the Process
Diagrams illustrating the fundamental reaction and experimental workflows can provide a clearer understanding of the processes involved.
Caption: Free-radical photopolymerization reaction scheme.
Caption: Experimental workflows for Photo-DSC and RT-FTIR.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Photoinitiators: 2,2-Dimethyl-1-phenylbutan-1-one (Type I) vs. Type II Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2-Dimethyl-1-phenylbutan-1-one, a Type I photoinitiator, with conventional Type II photoinitiators. Understanding the distinct mechanisms and performance characteristics of these initiator types is crucial for optimizing photopolymerization processes in various applications, including drug delivery systems, medical devices, and advanced material fabrication.
Executive Summary
This compound operates via a unimolecular cleavage mechanism (Type I), offering distinct advantages in initiation speed and simplicity. In contrast, Type II photoinitiators, such as benzophenone and thioxanthone derivatives, function through a bimolecular hydrogen abstraction mechanism that requires a co-initiator. This fundamental difference in their activation pathways leads to significant variations in their performance profiles, including initiation efficiency, sensitivity to environmental factors, and suitability for different photopolymerization applications. This guide presents a detailed analysis of these differences, supported by available experimental data, to aid in the rational selection of a photoinitiator system.
Fundamental Mechanisms of Photoinitiation
The efficacy of a photoinitiator is rooted in its photochemical mechanism. Type I and Type II photoinitiators generate the initial radical species through fundamentally different pathways upon exposure to UV radiation.
Type I Photoinitiators (e.g., this compound): These initiators undergo a direct fragmentation (α-cleavage) from their excited triplet state, yielding two radical fragments. This process is unimolecular and generally very efficient.
Type II Photoinitiators (e.g., Benzophenone, 2-Isopropylthioxanthone): These initiators, upon excitation, do not cleave directly. Instead, their excited triplet state abstracts a hydrogen atom from a synergistic molecule, known as a co-initiator (typically a tertiary amine). This process generates a radical from the co-initiator, which then initiates polymerization, and a ketyl radical from the photoinitiator.
The following diagram illustrates the distinct initiation pathways of Type I and Type II photoinitiators.
Performance Benchmarking: A Comparative Analysis
The selection of a photoinitiator is dictated by its performance in a given photopolymerization system. Key metrics for comparison include spectroscopic properties, quantum yield, and the resulting polymerization kinetics.
| Parameter | This compound (Type I) | Benzophenone (Type II) | 2-Isopropylthioxanthone (ITX) (Type II) |
| CAS Number | 829-10-7 | 119-61-9 | 5495-84-1 |
| Molecular Weight | 176.25 g/mol | 182.22 g/mol | 254.35 g/mol |
| Absorption Maxima (λmax) | Data not readily available | ~252 nm, ~340 nm | ~258 nm, ~382 nm |
| Molar Extinction Coefficient (ε) | Data not readily available | 19,400 M⁻¹cm⁻¹ at 252 nm[1] | Data not readily available |
| Quantum Yield (Φ) | Data not readily available | ~1 (Intersystem Crossing)[2][3][4] | ~0.85 (Triplet Formation)[5] |
| Co-initiator Required? | No | Yes (e.g., tertiary amines) | Yes (e.g., tertiary amines) |
| Polymerization Rate | Generally high | Dependent on co-initiator concentration and efficiency. For MMA, can achieve high conversion.[6] | For MMA, can reach 80% conversion in 20 minutes.[7] |
Note: Direct, side-by-side comparative data for the polymerization rates of these specific initiators under identical conditions is limited in the public domain. The stated polymerization rates are based on individual studies and may not be directly comparable.
Detailed Experimental Protocols
To facilitate reproducible research and accurate comparison, the following are detailed protocols for key analytical techniques used in the evaluation of photoinitiators.
Measurement of Photopolymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for determining the heat flow associated with the photopolymerization reaction, which is directly proportional to the rate of conversion.
Objective: To measure the polymerization rate and total conversion of a photocurable formulation.
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., high-pressure mercury lamp).
-
Aluminum DSC pans and lids.
-
Micropipette.
-
Inert gas supply (e.g., Nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the photocurable resin formulation into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).
-
-
Measurement:
-
Once the baseline is stable, expose the sample to UV light of a specific intensity and wavelength range for a defined period.
-
Record the heat flow as a function of time during the irradiation.
-
After the initial irradiation, a second irradiation can be performed to ensure complete curing and to establish a baseline for calculating the total heat of reaction.[8]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak of the heat flow versus time curve to determine the total enthalpy of polymerization (ΔH_total).
-
The rate of polymerization (Rp) at any given time is proportional to the heat flow (dH/dt) at that time.
-
The degree of conversion at any time 't' can be calculated as the ratio of the heat evolved up to that time to the total heat of reaction.
-
Real-Time Monitoring of Polymerization using Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR allows for the in-situ monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during polymerization, providing a direct measure of monomer conversion.[7][9]
Objective: To determine the rate and degree of monomer conversion in real-time.
Apparatus:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light source positioned to irradiate the sample on the ATR crystal.
-
Liquid sample dispenser.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Apply a small drop of the liquid photocurable formulation onto the ATR crystal to form a thin film.
-
Real-Time Measurement:
-
Initiate the collection of FTIR spectra in a time-resolved mode (e.g., 1 spectrum per second).
-
After a brief baseline recording period, turn on the UV light source to initiate polymerization.
-
Continue collecting spectra until the reaction is complete (i.e., no further change in the characteristic monomer peaks).
-
-
Data Analysis:
-
Identify the characteristic absorption band of the reactive monomer group (e.g., the acrylate C=C twist at ~810 cm⁻¹).
-
The degree of conversion at time 't' is calculated by monitoring the decrease in the area of this peak relative to its initial area, often normalized to an internal standard peak that does not change during the reaction.[10]
-
Determination of Quantum Yield using Chemical Actinometry
The quantum yield (Φ) of a photochemical process is the number of moles of a particular product formed per mole of photons absorbed. Chemical actinometry is a common method for its determination.[11][12][13]
Objective: To determine the quantum yield of radical generation for a photoinitiator.
Apparatus:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
UV light source with a specific wavelength output.
-
Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).
Procedure:
-
Actinometer Irradiation:
-
Fill a quartz cuvette with the actinometer solution and irradiate it with the UV source for a specific time.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed.
-
-
Photoinitiator Irradiation:
-
Under identical irradiation conditions (light source, geometry, and time), irradiate a solution of the photoinitiator in a suitable solvent containing a radical scavenger.
-
The concentration of the photoinitiator should be adjusted to have a similar absorbance at the irradiation wavelength as the actinometer.
-
-
Product Quantification:
-
Quantify the amount of product formed from the reaction of the generated radicals with the scavenger using an appropriate analytical technique (e.g., GC-MS, HPLC).
-
-
Quantum Yield Calculation:
-
The quantum yield of the photoinitiator is calculated as the ratio of the moles of product formed to the moles of photons absorbed (determined from the actinometry step).
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical workflow for evaluating and comparing the performance of different photoinitiator systems.
Conclusion
The choice between a Type I photoinitiator like this compound and a Type II system is highly dependent on the specific requirements of the application.
-
This compound (Type I) is advantageous for applications requiring high initiation speed and simplicity, as it does not require a co-initiator. This can lead to formulations with lower potential for side reactions and migration of unreacted species.
-
Type II Photoinitiators (Benzophenone, ITX) offer versatility, particularly in pigmented or thicker systems where their longer wavelength absorption can be beneficial. The necessity of a co-initiator, however, adds complexity to the formulation and can influence the final properties of the cured material.
For researchers and professionals in drug development and material science, a thorough understanding of these differences, coupled with empirical testing using the protocols outlined in this guide, will enable the informed selection of the most appropriate photoinitiator system to achieve desired material properties and process efficiencies.
References
- 1. PhotochemCAD | Benzophenone [photochemcad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments [edinst.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
- 7. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. radtech.org [radtech.org]
- 9. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. technoprocur.cz [technoprocur.cz]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. m.youtube.com [m.youtube.com]
Migration Testing of 2,2-Dimethyl-1-phenylbutan-1-one from Cured Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the migration testing of 2,2-Dimethyl-1-phenylbutan-1-one and alternative photoinitiators from cured materials, particularly those used in food contact applications. Due to a lack of publicly available, specific migration data for this compound, this document focuses on the migration behavior of commonly used alternative photoinitiators for which experimental data is available. The guide details experimental protocols for migration analysis and discusses the toxicological considerations of photoinitiator migration.
Introduction to Photoinitiator Migration
Photoinitiators are compounds added to inks, coatings, and adhesives to initiate polymerization upon exposure to UV light, leading to the curing of the material. In the context of food packaging, there is a potential for residual, unreacted photoinitiators or their byproducts to migrate from the packaging material into the foodstuff. This migration is a safety concern, as some of these compounds may have toxicological effects.[1] Regulatory bodies in various regions, such as the European Union, have established frameworks and specific migration limits (SMLs) for certain photoinitiators to ensure consumer safety.
The extent of migration depends on several factors, including the chemical and physical properties of the migrant (e.g., molecular weight, polarity), the type of polymer matrix, the nature of the food or food simulant (e.g., fatty, aqueous, acidic), the storage temperature, and the contact time.
Comparison of Photoinitiator Migration
| Photoinitiator | Alternative Photoinitiators | Molecular Weight ( g/mol ) | Cured Material | Food Simulant(s) | Migration Conditions | Migration Level | Reference |
| This compound | - | 176.25 | Not Available | Not Available | Not Available | Not Available | |
| Benzophenone | Yes | 182.22 | Cartonboard | Various Foods | Retail survey | Up to 7.3 mg/kg | [2][3] |
| Irgacure 184 | Yes | 204.28 | Plastic | 95% Ethanol | 30 days | Not specified (Diffusion Coefficient: ~10⁻¹⁰ cm²/s) | [4][5] |
| 4-Methylbenzophenone | Yes | 196.24 | Cereal Packaging | Cereals | Retail survey | Up to 3729 µg/kg | [1] |
Note: The absence of data for this compound highlights a gap in the current scientific literature and underscores the need for further research into its migration potential.
Experimental Protocols for Migration Testing
Accurate determination of photoinitiator migration is crucial for safety assessment. The following are detailed methodologies for the analysis of photoinitiator migration from cured materials.
Experimental Workflow for Migration Testing
Caption: General workflow for conducting a migration study of photoinitiators from a cured material into a food simulant.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds, making it suitable for the analysis of many photoinitiators.
1. Sample Preparation and Migration:
-
A defined surface area of the cured material is brought into contact with a specific food simulant (e.g., 10% ethanol, 3% acetic acid, or a fatty food simulant like olive oil or 95% ethanol).
-
The assembly is incubated at a specified temperature for a defined period to simulate storage conditions.
2. Extraction:
-
After incubation, the food simulant is collected.
-
For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) is performed to transfer the analytes into the organic phase.
-
The organic extract is then dried, for example, with anhydrous sodium sulfate.
3. Concentration:
-
The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.
-
The residue is reconstituted in a small, known volume of a suitable solvent (e.g., ethyl acetate).
4. GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Oven Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for quantification of target analytes.
-
Quantification: Quantification is typically performed using an external calibration curve prepared with standards of the target photoinitiators.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for the analysis of a wide range of photoinitiators, including those that are less volatile or thermally labile.
1. Sample Preparation and Migration:
-
The migration experiment is conducted as described for the GC-MS protocol.
2. Sample Treatment:
-
The food simulant is often directly analyzed or may require a simple filtration step before injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation. The mobile phase may be acidified (e.g., with formic acid) to improve peak shape.
-
Detector: A Diode Array Detector (DAD) or a UV detector is used for detection and quantification. A mass spectrometer (LC-MS) can be used for more selective and sensitive detection.
-
Quantification: Quantification is performed using an external calibration curve.
Toxicological Considerations and Signaling Pathways
The toxicological properties of migrating photoinitiators are a key concern. Some photoinitiators and their degradation products have been shown to exhibit endocrine-disrupting activity or other toxic effects. While specific toxicological data for this compound is limited in the public domain, butyrophenone derivatives, the class of compounds to which it belongs, are known to have biological activity. For instance, some butyrophenones are used as antipsychotic drugs and act by antagonizing dopamine D2 receptors. However, it is important to note that the toxicological profile of a photoinitiator used in industrial applications may differ significantly from that of a pharmaceutical compound.
Research on the toxicological effects of some photoinitiators has pointed towards the involvement of cellular signaling pathways. For example, some studies have investigated the impact of photoinitiators on the AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: A generalized diagram illustrating a potential mechanism of photoinitiator-induced toxicity through the inhibition of the AKT signaling pathway.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The absence of specific migration data for this compound necessitates caution in its use in applications where migration is a concern. It is recommended that specific migration studies be conducted for any cured material containing this photoinitiator to ensure compliance with relevant regulations and to guarantee product safety.
References
A Comparative Guide to the Performance of 2,2-Dimethyl-1-phenylbutan-1-one as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of 2,2-Dimethyl-1-phenylbutan-1-one with two widely used Type I photoinitiators, Irgacure 651 and Darocur 1173. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally similar acetophenone-based photoinitiators to provide a valuable comparative context for researchers. The information is presented to facilitate an objective evaluation of its potential performance in applications such as UV curing of coatings, adhesives, and in drug delivery systems.
Executive Summary
This compound is a Type I photoinitiator that, upon exposure to UV radiation, undergoes a Norrish Type I cleavage to generate free radicals, which subsequently initiate polymerization. Its performance is benchmarked against Irgacure 651 (2,2-Dimethoxy-1,2-diphenylethan-1-one) and Darocur 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one), two common and well-characterized photoinitiators. This guide summarizes their key performance characteristics, provides detailed experimental protocols for their evaluation, and visualizes the underlying chemical processes.
Performance Comparison
The following tables summarize the key performance indicators for this compound and its alternatives. Data for this compound is inferred from typical performance of acetophenone-based photoinitiators where specific data is unavailable.
Table 1: Physical and Chemical Properties
| Property | This compound | Irgacure 651 | Darocur 1173 |
| CAS Number | 829-10-7 | 24650-42-8 | 7473-98-5 |
| Molecular Formula | C₁₂H₁₆O | C₁₆H₁₆O₃ | C₁₀H₁₂O₂ |
| Molecular Weight ( g/mol ) | 176.25 | 256.29 | 164.20 |
| Appearance | Likely a liquid or low-melting solid | White to yellowish crystalline powder | Colorless to pale yellow liquid |
| Purity | >95% (typical) | >99% (typical) | >98% (typical) |
Table 2: Photochemical and Curing Performance
| Parameter | This compound | Irgacure 651 | Darocur 1173 |
| Photoinitiator Type | Type I (Norrish Type I Cleavage) | Type I (Norrish Type I Cleavage) | Type I (Norrish Type I Cleavage) |
| Absorption Maxima (nm) | ~245, 280, 330 (Estimated) | ~253, 337 | ~246, 280, 331 |
| Recommended Concentration (%) | 1.0 - 5.0 (Estimated) | 0.5 - 5.0 | 1.0 - 4.0 |
| Relative Curing Speed | Moderate to High (Expected) | High | High |
| Yellowing Tendency | Low to Moderate (Expected) | Moderate | Low |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the photoinitiation pathway and a typical experimental workflow.
A Comparative Review of 2,2-Dimethyl-1-phenylbutan-1-one: Inferences on Applications and Efficacy Based on Butyrophenone Structure-Activity Relationships
For Immediate Release
A comprehensive literature review of 2,2-Dimethyl-1-phenylbutan-1-one reveals a significant lack of direct biological data, prompting a comparative analysis with structurally related butyrophenone analogs to infer its potential applications and efficacy. This guide synthesizes available information on the well-established structure-activity relationships (SAR) of butyrophenone antipsychotics to provide a predictive assessment for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 2,2-dimethylbutyrophenone, is a chemical entity with the CAS number 829-10-7. While readily available from various chemical suppliers and with established synthesis routes, a thorough review of scientific literature indicates a notable absence of studies detailing its specific biological applications, efficacy, or mechanism of action. However, its structural classification as a butyrophenone derivative allows for a predictive analysis of its potential pharmacological profile. The butyrophenone class of compounds is renowned for its significant contributions to the treatment of psychosis and emesis, primarily through antagonism of the dopamine D2 receptor.
This review aims to provide a comparative guide by juxtaposing the structural features of this compound with those of clinically significant butyrophenone derivatives. By examining the established structure-activity relationships within this class, we can infer the likely impact of this compound's unique structural modifications on its potential biological activity.
The Butyrophenone Pharmacophore and its Significance
The classical butyrophenone pharmacophore for antipsychotic activity is well-defined and consists of three key moieties:
-
Aromatic Ring: Typically a fluorinated phenyl group, which is known to enhance potency.
-
Carbonyl Group: A ketone functional group.
-
Propyl Chain: A three-carbon chain separating the carbonyl group from a tertiary amino group.
-
Tertiary Amino Group: Often incorporated into a piperidine ring, which is crucial for dopamine D2 receptor binding.
This structural framework is exemplified by the potent antipsychotic drug, haloperidol.
Structural Comparison: this compound vs. Classical Butyrophenones
A direct structural comparison highlights significant deviations in this compound from the classical butyrophenone pharmacophore associated with antipsychotic activity.
| Feature | Haloperidol (Classical Butyrophenone) | This compound |
| Aromatic Ring | 4-fluorophenyl | Phenyl |
| Carbonyl Group | Present | Present |
| Alkyl Chain | Propyl (3 carbons) | Butyl (4 carbons) with two methyl groups at C2 |
| Terminal Group | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl (tertiary amine) | Ethyl group |
Key Structural Differences and Inferred Impact on Efficacy:
-
Absence of a Tertiary Amino Group: This is the most critical deviation. The tertiary amine in classical butyrophenones is essential for forming a salt bridge with an acidic residue in the dopamine D2 receptor binding pocket. The lack of this group in this compound strongly suggests a significantly reduced or absent affinity for the D2 receptor, and therefore, a lack of typical antipsychotic activity.
-
Alkylation of the Butyl Chain: The presence of two methyl groups on the carbon adjacent to the carbonyl group (C2) introduces significant steric bulk. This steric hindrance could further impede any potential interaction with receptor binding sites.
-
Lack of Fluorination on the Phenyl Ring: While not as critical as the absence of the amino group, the lack of a para-fluoro substituent, a common feature in potent butyrophenones, would also be expected to reduce its antipsychotic potency.
Potential Alternative Applications
Given the unlikelihood of significant dopamine D2 receptor antagonism, it is worth considering other potential, albeit speculative, applications for this compound. Its structural features as a substituted ketone could lend it to applications in:
-
Organic Synthesis: As a chemical intermediate or building block for more complex molecules.
-
Material Science: As a component in polymer synthesis or as a photoinitiator, a common application for some ketone derivatives.
However, without specific experimental data, these remain theoretical possibilities.
Experimental Protocols
As no biological studies for this compound have been identified, we provide a generalized experimental protocol for assessing the dopamine D2 receptor binding affinity of a novel compound, which would be the primary screening method to evaluate its potential as an antipsychotic.
Dopamine D2 Receptor Binding Assay Protocol:
-
Objective: To determine the in vitro binding affinity (Ki) of this compound for the human dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or another potent D2 antagonist.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the logical flow of inferring the activity of this compound based on the established SAR of butyrophenones.
Caption: Logical workflow for predicting the efficacy of this compound.
Conclusion
Safety Operating Guide
Navigating the Disposal of 2,2-Dimethyl-1-phenylbutan-1-one: A Guide to Safe and Compliant Practices
Essential Safety and Logistical Information
Immediate Safety Precautions:
Before handling 2,2-Dimethyl-1-phenylbutan-1-one, it is crucial to be aware of its potential hazards. Although specific GHS hazard classifications are not available, it is prudent to treat this compound with caution. Based on data for the similar compound 1-Phenylbutan-1-one, this chemical may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Operational and Disposal Plan:
A clear and concise plan is vital for the safe disposal of this compound. This involves proper waste collection, labeling, and coordination with your institution's environmental health and safety (EHS) office for disposal by a licensed hazardous waste contractor.
Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and disposal. The following table summarizes the available data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| CAS Number | 829-10-7 |
| Appearance | No Data Available |
| Boiling Point | No Data Available |
| Melting Point | No Data Available |
| Solubility | No Data Available |
| Density | No Data Available |
Data sourced from PubChem and Guidechem.[2][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The following provides a detailed methodology for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste as non-halogenated organic solvent waste.
-
Segregate: Do not mix this compound waste with halogenated solvents, strong acids, bases, or oxidizers. Incompatible materials can lead to dangerous chemical reactions.
2. Waste Collection:
-
Container Selection: Use a designated and properly labeled hazardous waste container. The container must be made of a material compatible with ketones (e.g., glass or a suitable polymer).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Affix any other labels required by your institution.
-
Collection Process: Carefully pour the waste into the designated container, avoiding splashes and spills. It is good practice to use a funnel. The container should not be filled beyond 90% of its capacity to allow for vapor expansion.
3. Temporary Storage:
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from ignition sources and general laboratory traffic.
-
Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of vapors.
4. Final Disposal:
-
Contact EHS: When the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed and certified hazardous waste disposal company to transport and dispose of the chemical in accordance with all local, state, and federal regulations. This typically involves incineration at a permitted facility.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general principles of chemical safety and waste disposal. Since a specific Safety Data Sheet for this compound is not available, it is imperative to consult with your institution's Chemical Hygiene Officer or Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations. Always prioritize safety and handle all chemicals with the utmost care.
References
Personal protective equipment for handling 2,2-Dimethyl-1-phenylbutan-1-one
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for handling 2,2-Dimethyl-1-phenylbutan-1-one (CAS No. 829-10-7). The following procedures are based on general safety protocols for aromatic ketones and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS) before commencing any work.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE based on the chemical properties of aromatic ketones.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are highly recommended for their resistance to ketones.[1][2][3] Neoprene gloves may offer moderate protection. Nitrile gloves are not recommended for prolonged contact with ketones.[2] | Aromatic ketones can cause skin irritation and may be absorbed through the skin. Butyl rubber offers the best resistance to this chemical class. |
| Eye Protection | Chemical safety goggles with side shields are mandatory.[4] A face shield should be worn in addition to goggles when there is a splash hazard. | This compound is expected to be a serious eye irritant.[5] |
| Skin and Body Protection | A chemical-resistant lab coat or apron should be worn over personal clothing. Closed-toe shoes are required.[4] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area , preferably within a chemical fume hood.[4][6] If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] | Vapors may cause respiratory irritation.[6] |
II. Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) provided by the chemical supplier.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE as outlined in the table above.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare a designated and properly labeled waste container for this compound waste.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Use compatible labware (e.g., glass, PTFE) to prevent degradation.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[6]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department immediately.
-
For small spills, and if it is safe to do so, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Collect in a clearly labeled, sealed, and chemical-resistant container.[7] The label should include "Hazardous Waste" and the chemical name. Dispose of as hazardous waste through your institution's EHS program. Do not mix with other waste streams unless explicitly permitted.[8][9] |
| Contaminated Labware (disposable) | Items such as gloves, pipette tips, and absorbent pads that are contaminated with this compound should be collected in a sealed, labeled hazardous waste container for disposal. |
| Empty Containers | Empty containers may still contain hazardous residue. They should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] Check with your institution's EHS for specific procedures on container disposal. |
IV. Experimental Workflow and Logical Relationships
Caption: PPE Selection Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Butyl Gloves: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. echemi.com [echemi.com]
- 5. 2,2-Dimethyl-1-phenylpropan-1-one 938-16-9 | TCI AMERICA [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ethz.ch [ethz.ch]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
